4'-Bromo-3-(3-methylphenyl)propiophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJITOSGOSLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644070 | |
| Record name | 1-(4-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-61-9 | |
| Record name | 1-(4-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the target compound, 4'-Bromo-3-(3-methylphenyl)propiophenone. The information presented herein is curated for professionals in the fields of chemical research and drug development.
Overview and Retrosynthetic Analysis
This compound is a substituted aromatic ketone. A logical and widely applicable method for its synthesis is the Friedel-Crafts acylation. This approach involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an acyl group.
The retrosynthetic analysis for the target molecule points to two key precursors: bromobenzene and 3-(3-methylphenyl)propanoyl chloride. The latter can be synthesized from the corresponding carboxylic acid, 3-(3-methylphenyl)propanoic acid.
Synthesis of this compound
The synthesis is a two-step process, beginning with the preparation of the acylating agent followed by the Friedel-Crafts acylation reaction.
Step 1: Synthesis of 3-(3-methylphenyl)propanoyl chloride
The initial step involves the conversion of 3-(3-methylphenyl)propanoic acid to its corresponding acyl chloride. This is a standard transformation in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[1][2].
Experimental Protocol:
-
To a stirred solution of 3-(3-methylphenyl)propanoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(3-methylphenyl)propanoyl chloride, an oil, can be purified by vacuum distillation or used directly in the next step.
Step 2: Friedel-Crafts Acylation of Bromobenzene
The second step is the Friedel-Crafts acylation of bromobenzene with the synthesized 3-(3-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[3][4][5][6]. The bromo group on bromobenzene is an ortho-, para-directing deactivator. Due to steric hindrance, the acylation is expected to occur predominantly at the para position, yielding the desired this compound.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in a dry, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-(3-methylphenyl)propanoyl chloride (1 equivalent) in the same dry solvent to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
After the formation of the acylium ion complex, add bromobenzene (1-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. The reaction progress can be monitored by TLC or gas chromatography (GC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or methanol).
Data Presentation
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | CAS Number |
| 3-(3-methylphenyl)propanoic acid | C₁₀H₁₂O₂ | 164.20 | White solid | 3751-48-2[7] |
| 3-(3-methylphenyl)propanoyl chloride | C₁₀H₁₁ClO | 182.65 | Colorless to pale yellow oil | N/A |
| Bromobenzene | C₆H₅Br | 157.01 | Colorless liquid | 108-86-1 |
| This compound | C₁₆H₁₅BrO | 303.19 | Off-white to pale yellow solid | 898790-61-9 |
Predicted Characterization Data
| Parameter | Predicted Value |
| Melting Point (°C) | To be determined experimentally. Expected to be a solid at room temperature. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.90 (d, 2H, Ar-H ortho to C=O), δ 7.60-7.70 (d, 2H, Ar-H meta to C=O), δ 6.90-7.25 (m, 4H, Ar-H of methylphenyl ring), δ 3.20-3.30 (t, 2H, -CO-CH₂-), δ 3.00-3.10 (t, 2H, -CH₂-Ar), δ 2.35 (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~198 (C=O), δ ~141 (quaternary C of methylphenyl ring), δ ~138 (quaternary C of bromophenyl ring), δ ~132 (CH of bromophenyl ring), δ ~130 (CH of bromophenyl ring), δ ~129 (CH of methylphenyl ring), δ ~128.5 (CH of methylphenyl ring), δ ~127 (CH of methylphenyl ring), δ ~126 (CH of methylphenyl ring), δ ~40 (-CO-CH₂-), δ ~30 (-CH₂-Ar), δ ~21 (-CH₃). |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1685 (Ar C=O stretch), ~1580, 1480 (Ar C=C stretch), ~1070 (C-Br stretch). |
| Mass Spec (EI, m/z) | 302/304 (M⁺, M⁺+2, due to ⁷⁹Br/⁸¹Br isotopes), 183/185 ([BrC₆H₄CO]⁺), 119 ([C₆H₄CH₂CH₂]⁺), 91 ([C₇H₇]⁺, tropylium ion). |
Mandatory Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow
Caption: Experimental workflow from synthesis to characterization.
Conclusion
This technical guide outlines a robust and well-established synthetic strategy for the preparation of this compound via a two-step process involving the formation of an acyl chloride followed by a Friedel-Crafts acylation. The provided experimental protocols and predicted characterization data serve as a valuable resource for researchers and scientists in the planning and execution of the synthesis and verification of the target compound. The successful synthesis and characterization of this molecule can pave the way for its further investigation in various applications, including as a building block in medicinal chemistry and materials science.
References
- 1. Synthesis routes of 3-(p-Tolyl)propionic acid [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. savemyexams.com [savemyexams.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Physical and chemical properties of 4'-Bromo-3-(3-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H15BrO.[1] Its structure, featuring a propiophenone backbone with a bromo substituent on one phenyl ring and a methylphenyl group on the propyl chain, suggests its potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, a plausible experimental protocol for its synthesis, and relevant safety information. Due to the limited availability of experimental data in public domains, some properties remain uncharacterized.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. It is important to note that while basic identifiers are available, experimental data for properties such as melting point, boiling point, and solubility are not readily found in the surveyed literature.
| Property | Value | Source |
| IUPAC Name | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one | [1] |
| CAS Number | 898790-61-9 | [1] |
| Molecular Formula | C16H15BrO | [1] |
| Molecular Weight | 303.19 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Synthesis Methodology: A Plausible Experimental Protocol
While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible and widely applicable method is the Friedel-Crafts acylation of bromobenzene with 3-(3-methylphenyl)propanoyl chloride. This electrophilic aromatic substitution reaction is a standard method for the preparation of aryl ketones.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Steps:
-
Preparation of the Acylating Agent: 3-(3-methylphenyl)propanoic acid would first be converted to its corresponding acyl chloride, 3-(3-methylphenyl)propanoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Friedel-Crafts Acylation Reaction:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), a suitable Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is suspended in a dry, inert solvent like dichloromethane (DCM).
-
Bromobenzene, the aromatic substrate, is added to the suspension.
-
The freshly prepared 3-(3-methylphenyl)propanoyl chloride is then added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction is quenched by carefully pouring the mixture into ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Spectroscopic Characterization
Although specific spectral data for this compound is not publicly available, the expected spectral characteristics can be predicted based on its structure.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons on both the bromophenyl and methylphenyl rings, a singlet for the methyl group, and two triplets for the methylene protons of the propyl chain. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with characteristic shifts due to the bromo and methyl substituents), the methyl carbon, and the two methylene carbons. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, characteristic peaks for C-H stretching of the aromatic and aliphatic groups, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (303.19 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom. |
Biological Activity and Signaling Pathways
Currently, there is no information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. Its structural similarity to other propiophenone derivatives suggests potential for investigation in various areas of medicinal chemistry, but any such activity would need to be determined through future experimental studies.
Safety and Handling
The available Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
Skin irritation (Category 2) [2]
-
Serious eye irritation (Category 2A) [2]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [2]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Logical Relationship of Hazard Information
Caption: Relationship between the compound, its hazards, and required safety measures.
Conclusion
This compound is a compound with established basic chemical identifiers but limited publicly available experimental data on its physical properties, specific synthesis protocols, and biological activity. The proposed synthesis via Friedel-Crafts acylation provides a reliable method for its preparation in a laboratory setting. Further research is required to fully characterize this compound and explore its potential applications in drug development and other areas of chemical synthesis.
References
- 1. 51477-10-2 CAS MSDS ((E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectral Analysis of 4'-Bromo-3-(3-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and Mass Spectrometry) for the compound 4'-Bromo-3-(3-methylphenyl)propiophenone. Due to the limited availability of published experimental data for this specific molecule, this guide outlines standardized experimental protocols and predicted spectral characteristics based on analogous compounds and established principles of spectroscopic analysis.
Compound Information
| Compound Name | This compound |
| IUPAC Name | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one[1] |
| Molecular Formula | C₁₆H₁₅BrO[1] |
| Molecular Weight | 303.19 g/mol [1] |
| CAS Number | 898790-61-9[1] |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.
2.1. Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (positions 2', 6') | 7.8 - 8.0 | Doublet | 2H |
| Aromatic H (positions 3', 5') | 7.6 - 7.8 | Doublet | 2H |
| Aromatic H (m-tolyl group) | 6.9 - 7.3 | Multiplet | 4H |
| -CH₂- (adjacent to C=O) | 3.1 - 3.4 | Triplet | 2H |
| -CH₂- (adjacent to m-tolyl) | 2.9 - 3.2 | Triplet | 2H |
| -CH₃ (m-tolyl group) | 2.3 - 2.4 | Singlet | 3H |
2.2. Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) |
| C=O | 198 - 202 |
| Aromatic C (quaternary, C-1') | 135 - 138 |
| Aromatic C (quaternary, C-4') | 128 - 131 |
| Aromatic C (CH, C-2', C-6') | 129 - 132 |
| Aromatic C (CH, C-3', C-5') | 131 - 134 |
| Aromatic C (quaternary, m-tolyl) | 138 - 141 |
| Aromatic C (quaternary, m-tolyl) | 137 - 140 |
| Aromatic C (CH, m-tolyl) | 125 - 130 |
| -CH₂- (adjacent to C=O) | 40 - 45 |
| -CH₂- (adjacent to m-tolyl) | 30 - 35 |
| -CH₃ (m-tolyl group) | 20 - 23 |
2.3. Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Aryl ketone) | 1680 - 1700 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1400 - 1600 | Medium-Strong |
| C-Br | 500 - 600 | Medium |
2.4. Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 302/304 | Molecular ion peak (presence of Br isotopes) |
| [M-C₂H₄]⁺ | 274/276 | Loss of ethylene |
| [C₇H₅OBr]⁺ | 183/185 | Acylium ion fragment |
| [C₇H₇]⁺ | 91 | Tropylium ion from the methylphenyl group |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl fragment |
Experimental Protocols
The following are general protocols for obtaining the spectral data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][3] Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be required.[3]
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
For solution-based measurements, dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder (or pure solvent).
-
Place the sample in the IR spectrometer.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.[4]
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[5]
3.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct infusion.[6] Non-volatile samples may require techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.[7][8] This process often causes fragmentation of the molecules.
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.[7] The most intense peak is known as the base peak and is assigned a relative abundance of 100%.[7]
Visualization of Experimental Workflow
Caption: Experimental workflow for the spectral analysis of an organic compound.
References
- 1. This compound | C16H15BrO | CID 24725677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one, a propiophenone derivative of interest in medicinal chemistry and drug discovery. Although specific data for this compound is not extensively available in public literature, this document outlines a robust, proposed synthetic pathway, details the necessary experimental protocols, and presents expected physicochemical and spectral data based on closely related analogues. Furthermore, this guide explores the potential biological significance of this class of compounds, particularly in oncology, by discussing relevant signaling pathways that may be modulated by such molecules. The information is structured to be a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel small molecules for therapeutic applications.
Introduction
Propiophenone derivatives and the structurally related chalcones are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. The compound 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one belongs to the dihydrochalcone or β-aryl propiophenone class. Its structure, featuring a brominated phenyl ring and a methylated phenyl ring connected by a three-carbon ketone backbone, suggests its potential as a modulator of various biological pathways. The bromine atom can participate in halogen bonding and may enhance binding affinity to target proteins, while the methylphenyl group can influence lipophilicity and metabolic stability. This guide details a feasible synthetic route and provides the necessary protocols for its synthesis and characterization, laying the groundwork for further investigation into its therapeutic potential.
Physicochemical and Spectral Data
Table 1: Predicted Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one |
| Molecular Formula | C₁₆H₁₅BrO |
| Molecular Weight | 303.19 g/mol |
| CAS Number | Not available |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Estimated 70-80 °C |
| Boiling Point | > 300 °C (Predicted) |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents |
| LogP | ~4.5 (Predicted) |
Table 2: Expected Spectral Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.8-7.9 (d, 2H, Ar-H ortho to C=O), ~7.6 (d, 2H, Ar-H meta to C=O), ~7.0-7.3 (m, 4H, Ar-H of methylphenyl), ~3.3 (t, 2H, -CH₂-C=O), ~3.0 (t, 2H, Ar-CH₂-), ~2.3 (s, 3H, Ar-CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~198 (C=O), ~128-140 (aromatic carbons), ~40 (-CH₂-C=O), ~30 (Ar-CH₂-), ~21 (Ar-CH₃) ppm |
| IR (KBr) | ~1685 cm⁻¹ (C=O stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2920 cm⁻¹ (aliphatic C-H stretch), ~1580 cm⁻¹ (aromatic C=C stretch) |
| Mass Spec (EI) | M⁺ at m/z 302/304 (due to Br isotopes) |
Experimental Protocols
The synthesis of 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one can be achieved through a two-step process: a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by a selective reduction of the carbon-carbon double bond.
Synthesis of (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)
This procedure is adapted from the synthesis of similar chalcones.[1][2]
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
3-Methylbenzaldehyde (1.0 eq)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Crushed ice
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (0.01 mol, 1.99 g) and 3-methylbenzaldehyde (0.01 mol, 1.20 g) in ethanol (25 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 50% aqueous solution of KOH (2.5 mL) to the stirred mixture.
-
Maintain the temperature below 10 °C and continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (~100 g) and water (~100 mL).
-
A yellow precipitate of the chalcone will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one.
Synthesis of 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one
This protocol describes the selective reduction of the chalcone intermediate to the desired saturated ketone using catalytic transfer hydrogenation.[3]
Materials:
-
(E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5 mol%)
-
Ammonium formate (HCOONH₄, 3-5 eq)
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask, suspend the synthesized chalcone (0.005 mol, 1.51 g) and 10% Pd/C (e.g., 50-100 mg) in methanol or ethanol (30 mL).
-
Add ammonium formate (0.02 mol, 1.26 g) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium formate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Mandatory Visualizations
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Hypothetical Biological Signaling Pathway
Chalcone and propiophenone derivatives have been reported to exert anticancer effects by inhibiting the NF-κB signaling pathway.[4] This pathway is constitutively active in many cancers and promotes cell proliferation, survival, and inflammation. The following diagram illustrates a hypothetical mechanism where the title compound inhibits this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Potential Biological Relevance and Applications
Chalcones and their saturated derivatives, dihydrochalcones (propiophenones), are known to exhibit a wide range of pharmacological effects, with anticancer activity being one of the most extensively studied.[4][5][6] The proposed mechanism often involves the modulation of key signaling pathways that are dysregulated in cancer cells.
-
Anticancer Activity: Many propiophenone derivatives have shown cytotoxicity against various cancer cell lines.[7] Their mechanisms of action can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][6] The presence of a halogen, such as bromine, can enhance the anticancer potential of these compounds.
-
Inhibition of Signaling Pathways: As depicted in the diagram above, a plausible mechanism of action for 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one is the inhibition of the NF-κB pathway.[4] This pathway is crucial for the survival of cancer cells, and its inhibition can lead to apoptosis and reduced inflammation within the tumor microenvironment. Other pathways that are often targeted by chalcone derivatives include the p53 pathway and tubulin polymerization.[4]
-
Drug Development: The synthetic accessibility and the possibility of modifying the aromatic rings make this class of compounds attractive for structure-activity relationship (SAR) studies. By synthesizing and testing a library of analogues, it is possible to optimize the potency and selectivity for a specific biological target, leading to the development of novel therapeutic agents.
Conclusion
This technical guide provides a foundational resource for the synthesis and study of 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one. While direct experimental data for this specific molecule is sparse, the proposed two-step synthesis via a chalcone intermediate is a well-established and reliable method. The predicted physicochemical and spectral data offer a benchmark for characterization. The potential for this compound to act as an anticancer agent, possibly through the inhibition of the NF-κB signaling pathway, warrants further investigation. The protocols and information presented herein are intended to facilitate future research into this and related propiophenone derivatives, ultimately contributing to the discovery of new therapeutic agents.
References
- 1. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Substituted Propiophenones
For Researchers, Scientists, and Drug Development Professionals
Propiophenone and its substituted derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their structural motif is present in drugs such as the analgesic tapentadol and is crucial for building more complex molecular architectures. This technical guide provides an in-depth review of the core synthetic methodologies for preparing substituted propiophenones, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in their synthetic endeavors.
Friedel-Crafts Acylation and Related Reactions
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and one of the most direct methods for synthesizing propiophenones. The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from propionyl chloride or propionic anhydride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
The product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst. A key advantage of this method over Friedel-Crafts alkylation is that the resulting ketone is deactivated towards further substitution, preventing polyacylation.
A related method is the Fries rearrangement, where a phenyl ester (like phenyl propionate) rearranges to a hydroxypropiophenone in the presence of a Lewis acid catalyst.
General Mechanism of Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. Subsequent deprotonation re-establishes aromaticity and yields the final ketone product.
Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated propiophenone derivatives represent a compelling class of organic compounds with significant potential in medicinal chemistry. The incorporation of a bromine atom onto the propiophenone scaffold can modulate the molecule's lipophilicity, electronic properties, and steric profile, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of brominated propiophenone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Additionally, this guide summarizes the available quantitative data and explores the potential mechanisms of action, including the induction of reactive oxygen species (ROS)-mediated apoptosis and the inhibition of the NF-κB signaling pathway.
Introduction to Brominated Propiophenones
Propiophenone, a simple aromatic ketone, serves as a versatile scaffold in organic synthesis. The introduction of a bromine atom at various positions on the aromatic ring or the aliphatic side chain can significantly enhance the pharmacological profile of the parent molecule. α-Bromopropiophenone and its derivatives are particularly reactive intermediates used in the synthesis of a variety of biologically active compounds. The presence of the bromine atom can increase the compound's ability to interact with biological targets and can be a key determinant of its therapeutic potential.
Anticancer Activity
Brominated propiophenone derivatives have emerged as a promising class of compounds for the development of novel anticancer agents. While specific data for a wide range of brominated propiophenones is still emerging, studies on structurally similar brominated acetophenone derivatives provide strong evidence of their potential cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxicity
Research has demonstrated that brominated acetophenone derivatives exhibit significant cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3). The half-maximal inhibitory concentration (IC50) values for some of these derivatives are presented in Table 1.
Table 1: Cytotoxicity of Brominated Acetophenone Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 5c | A549 (Alveolar Adenocarcinoma) | 11.80 ± 0.89 | [1] |
| Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70 | [1] | |
| MCF7 (Breast Adenocarcinoma) | < 10 | [1] | |
| PC3 (Prostate Adenocarcinoma) | < 10 | [1] |
Note: Compound 5c is a specific brominated acetophenone derivative from the cited study. The data is presented to illustrate the potential of this class of compounds. Further studies are needed to establish the cytotoxicity of a broader range of brominated propiophenone derivatives.
Mechanism of Anticancer Action: Induction of ROS-Mediated Apoptosis
A plausible mechanism for the anticancer activity of brominated propiophenones is the induction of apoptosis through the generation of reactive oxygen species (ROS). Elevated levels of ROS within cancer cells can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and ultimately triggering programmed cell death. This process often involves the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.
Antimicrobial Activity
The introduction of bromine into organic molecules is a known strategy to enhance antimicrobial properties. While specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for brominated propiophenone derivatives are not yet widely available in the literature, their structural features suggest potential activity against a range of bacterial and fungal pathogens. Further research is warranted to explore this potential.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Propiophenone derivatives and related chalcones have been investigated for their anti-inflammatory effects. A likely mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.
Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can lead to a reduction in the inflammatory response. It is hypothesized that brominated propiophenones may exert their anti-inflammatory effects by interfering with the activation of NF-κB.
Experimental Protocols
To facilitate further research into the biological activities of brominated propiophenone derivatives, detailed protocols for key in vitro and in vivo assays are provided below.
Synthesis of a Brominated Propiophenone Intermediate
The synthesis of key intermediates like 2-bromo-4'-methylpropiophenone is a crucial first step. A general procedure involves the bromination of the corresponding propiophenone.
Synthesis of 2-Bromo-4'-methylpropiophenone:
-
Dissolve 4'-methylpropiophenone (0.1 mol) in 100 ml of chloroform in the presence of a catalytic amount of finely ground aluminum chloride.
-
Prepare a solution of bromine (0.1 mol) in 20 ml of chloroform.
-
Add the bromine solution dropwise to the 4'-methylpropiophenone solution while cooling the reaction mixture in an ice bath.
-
Allow the mixture to react overnight at ambient temperature.
-
Filter the mixture and evaporate the solvent from the filtrate.
-
Wash the resulting crystalline residue with diethyl ether to yield 2-bromo-4'-methylpropiophenone.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the brominated propiophenone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the brominated propiophenone derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.
-
Compound Administration: Administer the brominated propiophenone derivative or a vehicle control orally or intraperitoneally to different groups of animals. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Inflammation: After a specific time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
Brominated propiophenone derivatives hold considerable promise as a scaffold for the development of new therapeutic agents. The available data, particularly from closely related brominated acetophenones, strongly suggests potent anticancer activity, likely mediated through the induction of ROS and subsequent apoptosis. Furthermore, their chemical structure indicates a high potential for antimicrobial and anti-inflammatory activities.
Future research should focus on synthesizing a broader library of brominated propiophenone derivatives and conducting comprehensive in vitro and in vivo evaluations to establish their full therapeutic potential. Specifically, determining the MIC values against a wide panel of pathogenic microbes and quantifying their anti-inflammatory efficacy in established animal models are crucial next steps. Elucidating the precise molecular targets and signaling pathways involved in their biological activities will be essential for optimizing their structure and developing them into clinically viable drug candidates. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
Methodological & Application
Synthetic Routes for 4'-Bromo-3-(3-methylphenyl)propiophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic strategy discussed is the Friedel-Crafts acylation, a robust and widely used method for the formation of aryl ketones.
Overview of Synthetic Strategy
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of bromobenzene with 3-(3-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion generated in situ acts as the electrophile, attacking the electron-rich aromatic ring of bromobenzene, preferentially at the para position due to the directing effect of the bromine atom, to yield the desired product.
Experimental Data Summary
While specific experimental data for the direct synthesis of this compound is not extensively reported in the public domain, the following table summarizes expected quantitative data based on analogous Friedel-Crafts acylation reactions.[1][2][3]
| Parameter | Expected Value | Notes |
| Yield | 75-85% | Yields can vary based on reaction scale, purity of reagents, and reaction conditions. |
| Purity (by HPLC) | >98% | Purification by column chromatography or recrystallization is typically required. |
| Melting Point | Not available | To be determined experimentally. |
| ¹H NMR (CDCl₃, ppm) | Anticipated | Aromatic protons (multiplets, ~7.0-7.8 ppm), CH₂CH₂ (triplets, ~3.0-3.3 ppm), CH₃ (singlet, ~2.3 ppm) |
| ¹³C NMR (CDCl₃, ppm) | Anticipated | C=O (~198 ppm), Aromatic carbons (~125-140 ppm), Aliphatic carbons (~30-40 ppm), CH₃ (~21 ppm) |
| Mass Spec (m/z) | Anticipated | [M]+ and [M+2]+ isotopic pattern for bromine-containing compounds. |
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound from bromobenzene and 3-(3-methylphenyl)propionyl chloride.
3.1. Materials and Reagents
-
Bromobenzene
-
3-(3-methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
3.2. Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
3.3. Synthesis of 3-(3-methylphenyl)propionyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 3-(3-methylphenyl)propanoic acid (1.0 eq) and thionyl chloride (1.5 eq).
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(3-methylphenyl)propionyl chloride, which can be used in the next step without further purification.
3.4. Friedel-Crafts Acylation
-
In a dry three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(3-methylphenyl)propionyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension via the addition funnel.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add bromobenzene (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Stir vigorously until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthetic route.
Caption: Synthetic workflow for this compound.
Alternative Synthetic Approaches
While Friedel-Crafts acylation is a primary method, other strategies could be employed:
-
Suzuki-Miyaura Coupling: A potential route could involve the coupling of a suitable bromo-propiophenone derivative with 3-methylphenylboronic acid.[4][5][6] This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance.[7]
-
Grignard Reaction: A Grignard reagent prepared from a brominated aromatic compound could react with an appropriate acyl chloride or ester to form the ketone.[8][9][10] Careful control of reaction conditions is necessary to avoid side reactions.
These alternative routes may offer advantages in specific contexts, such as the availability of starting materials or the need for milder reaction conditions.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction with aluminum chloride and water is highly exothermic. Quenching should be done slowly and with adequate cooling.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
Application of 4'-Bromo-3-(3-methylphenyl)propiophenone in Organic Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-3-(3-methylphenyl)propiophenone is a halogenated aromatic ketone that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive carbonyl group and a bromine-substituted phenyl ring, makes it a valuable building block for the construction of more complex molecules. This document provides a detailed account of its synthesis, potential applications based on the activities of structurally related compounds, and comprehensive experimental protocols.
Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step synthetic sequence. The first step involves the Claisen-Schmidt condensation of 4-bromoacetophenone and 3-methylbenzaldehyde to yield the corresponding α,β-unsaturated ketone, (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (a chalcone). The subsequent step involves the selective reduction of the carbon-carbon double bond of the chalcone intermediate to afford the target propiophenone derivative.
Figure 1: Synthetic pathway for this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological studies on this compound are not extensively documented in the current literature, the propiophenone scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Derivatives of propiophenone have been reported to exhibit a range of pharmacological activities, suggesting potential areas of investigation for the title compound.
Based on the activities of structurally similar molecules, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents with potential applications in the following areas:
-
Anticancer Agents: Numerous propiophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the bromo-phenyl moiety could enhance lipophilicity and potentially lead to interactions with biological targets.
-
Enzyme Inhibitors: The propiophenone core can be functionalized to design inhibitors for various enzymes. For instance, some chalcones and their saturated analogues have shown inhibitory activity against enzymes like topoisomerase.[1]
-
Neurological Disorders: The structural motif of propiophenone is found in compounds with activity in the central nervous system. Further modification of the title compound could lead to the development of novel CNS-active agents.
The logical workflow for exploring these potential applications is outlined below.
Figure 2: Drug discovery workflow starting from the title compound.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol is adapted from the synthesis of a structurally related chalcone.[2]
Materials:
-
4-Bromoacetophenone
-
3-Methylbenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Crushed ice
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
-
Beakers
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (1.99 g, 10 mmol) and 3-methylbenzaldehyde (1.20 g, 10 mmol) in ethanol (25 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a 50% aqueous solution of potassium hydroxide (2.5 mL) to the cooled mixture.
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
After 1 hour, pour the reaction mixture into a beaker containing crushed ice.
-
A yellow precipitate of the chalcone will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain the pure (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one.
Quantitative Data for Chalcone Synthesis:
| Parameter | Value | Reference |
| Yield | ~80% | [2] |
| Melting Point | Not reported for this specific compound | - |
| Appearance | Yellow solid | [2] |
Protocol 2: Synthesis of this compound via Catalytic Transfer Hydrogenation
This is a general protocol for the selective reduction of α,β-unsaturated ketones using catalytic transfer hydrogenation. Optimization may be required for this specific substrate.
Materials:
-
(E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one
-
Ammonium formate (HCOONH₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (balloons or Schlenk line)
-
Filter paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the chalcone intermediate (e.g., 1.0 g, 3.15 mmol), 10% Pd/C (10 mol%), and ammonium formate (5 equivalents).
-
Add methanol as the solvent (e.g., 20 mL).
-
Flush the flask with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Expected Quantitative Data (General):
| Parameter | Expected Value |
| Yield | >90% |
| Purity | High, may require purification |
| Reaction Time | 1-4 hours |
Summary of Quantitative Data
| Compound | Synthetic Step | Reagents | Solvent | Yield |
| (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | 4-Bromoacetophenone, 3-Methylbenzaldehyde, KOH | Ethanol | ~80%[2] |
| This compound | Catalytic Transfer Hydrogenation | Chalcone, NH₄HCO₂, 10% Pd/C | Methanol | >90% (expected) |
Conclusion
This compound is a readily accessible synthetic intermediate. The provided protocols detail a reliable pathway for its synthesis. While direct applications of this specific molecule are yet to be fully explored, its structural features suggest significant potential as a scaffold in medicinal chemistry, particularly for the development of novel anticancer agents and enzyme inhibitors. The methodologies and conceptual framework presented here are intended to facilitate further research and development in this promising area.
References
Application Notes and Protocols for 4'-Bromo-3-(3-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4'-Bromo-3-(3-methylphenyl)propiophenone as a versatile chemical intermediate in organic synthesis, particularly in the development of novel therapeutic agents and other functional molecules. Detailed experimental protocols for key transformations are provided to facilitate its application in the laboratory.
Introduction
This compound is a substituted aromatic ketone that serves as a valuable building block in medicinal chemistry and material science. Its chemical structure, featuring a brominated phenyl ring and a propiophenone backbone, offers multiple reactive sites for the construction of complex molecular architectures. The presence of the bromine atom on the phenyl ring makes it an ideal substrate for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The ketone moiety can be subjected to a range of transformations, including reduction, alpha-halogenation, and condensation reactions.
Chemical Structure:
Key Features:
-
Aryl Bromide: Enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, facilitating the formation of carbon-carbon and carbon-nitrogen bonds.
-
Propiophenone Core: The ketone functionality can be readily converted to alcohols, amines, and other functional groups, providing a scaffold for further molecular elaboration.
-
3-Methylphenyl Group: The tolyl moiety can influence the steric and electronic properties of the final products, potentially impacting their biological activity.
Applications in Chemical Synthesis
This compound is a key intermediate in the synthesis of a variety of organic compounds. Its utility is demonstrated in the preparation of pharmacologically active molecules and other functional materials.
Synthesis of Bioactive Molecules
While direct synthesis of commercial drugs using this specific intermediate is not widely documented, its structural motifs are present in various bioactive compounds. The following sections describe potential synthetic pathways to classes of molecules where this intermediate could be employed.
Propiophenone derivatives are known precursors to a variety of psychoactive compounds and other central nervous system (CNS) active agents. The synthesis of cathinone derivatives, for instance, often involves the alpha-bromination of a propiophenone followed by amination.
A potential application of this compound is in the synthesis of novel substituted cathinones or related amphetamine-like molecules for research purposes. The bromo- and methyl-substituents on the phenyl rings would lead to new analogues with potentially unique pharmacological profiles.
Intermediate for Heterocyclic Compounds
The propiophenone moiety can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug scaffolds. For instance, it can react with hydrazines to form pyrazolines or with hydroxylamine to yield isoxazolines.
Key Experimental Protocols
The following protocols are representative examples of the types of transformations that can be performed with this compound.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of biaryl compounds.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 898790-61-9 | 303.19 | 1.0 |
| Arylboronic acid | Varies | Varies | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Sodium Carbonate (2M aqueous solution) | 497-19-8 | 105.99 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL |
| Ethanol | 64-17-5 | 46.07 | 2 mL |
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene (10 mL) and ethanol (2 mL) via syringe.
-
Add the 2M aqueous sodium carbonate solution (2.0 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The Suzuki-Miyaura coupling reaction typically provides good to excellent yields of the corresponding biaryl product. The specific yield will depend on the nature of the arylboronic acid used.
Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine. This is a powerful method for the synthesis of arylamines.
Reaction Workflow:
Caption: Buchwald-Hartwig amination workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 898790-61-9 | 303.19 | 1.0 |
| Amine | Varies | Varies | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 10 mL |
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to a dried Schlenk flask.
-
In a separate vial, dissolve this compound (1.0 mmol), the amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol) in anhydrous toluene (10 mL).
-
Add the solution from the vial to the Schlenk flask containing the base.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Expected Outcome:
The Buchwald-Hartwig amination generally proceeds with high efficiency, providing the desired arylamine product in good to excellent yields.
Reduction of the Carbonyl Group
This protocol describes the reduction of the ketone functionality of this compound to a secondary alcohol using sodium borohydride.
Logical Relationship of Reduction:
Application Notes and Protocols for 4'-Bromo-3-(3-methylphenyl)propiophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 4'-Bromo-3-(3-methylphenyl)propiophenone as a key intermediate in the synthesis of novel therapeutic agents. While direct research on this specific molecule is limited, its structural similarity to precursors of bioactive compounds suggests its utility in developing new treatments for a range of diseases, including bacterial infections and cancer. The following protocols and data are based on studies of closely related analogs and provide a foundational framework for its application in medicinal chemistry research.
Potential Therapeutic Applications
This compound is a versatile chemical scaffold. The presence of a reactive bromophenyl group and a propiophenone chain makes it an ideal starting material for the synthesis of a variety of derivatives. Based on the biological activities of structurally similar compounds, this molecule holds promise for the development of:
-
Antibacterial Agents: As a precursor for compounds targeting bacterial enzymes like DNA gyrase.
-
Enzyme Inhibitors: Serving as a foundational structure for molecules that inhibit enzymes such as alkaline phosphatase.
-
Anticancer Agents: Use in the synthesis of chalcone and other propiophenone derivatives that have demonstrated cytotoxic effects against cancer cell lines.
-
Anti-inflammatory Compounds: As a building block for novel anti-inflammatory agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic routes and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅BrO | PubChem[1] |
| Molecular Weight | 303.19 g/mol | PubChem[1] |
| IUPAC Name | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one | PubChem[1] |
| CAS Number | 898790-61-9 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water (predicted) | - |
Synthesis of Bioactive Derivatives (by Analogy)
While specific protocols for this compound are not available, its structure suggests it can be utilized in similar synthetic pathways as its analogs. The following sections detail experimental procedures for the synthesis of bioactive compounds from structurally related starting materials.
Synthesis of N-(Aryl)pyrazine-2-carboxamide Derivatives
This protocol is adapted from the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylation, demonstrating a potential pathway to novel antibacterial and enzyme inhibitors.
Experimental Protocol:
Step 1: Amide Formation
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methylaniline (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.2 eq).
-
Cool the reaction mixture to 0°C with continuous stirring.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled mixture.
-
Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.
Step 2: Suzuki Cross-Coupling for Arylation
-
In a Schlenk tube, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), the desired aryl boronic acid (1.0 eq), K₃PO₄ (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a 10:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture at 90°C for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the arylated derivative.
Caption: Synthetic workflow for N-(Aryl)pyrazine-2-carboxamide derivatives.
In Vitro Biological Evaluation Protocols
The following are generalized protocols for assessing the biological activity of compounds synthesized from this compound, based on methodologies used for analogous structures.
Antibacterial Activity Assay (Agar Well Diffusion Method)
Objective: To determine the qualitative antibacterial activity of synthesized compounds.
Protocol:
-
Prepare a bacterial inoculum of the test organism (e.g., S. Typhi) and adjust its turbidity to 0.5 McFarland standard.
-
Spread the inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Create wells of 6 mm diameter in the agar plate using a sterile cork borer.
-
Add a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Perform serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Add a standardized bacterial suspension to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Alkaline Phosphatase (ALP) Inhibition Assay
Objective: To evaluate the inhibitory potential of synthesized compounds against alkaline phosphatase.
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, and the substrate p-nitrophenyl phosphate (pNPP).
-
Add various concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the alkaline phosphatase enzyme.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of NaOH.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: General workflow for in vitro biological evaluation.
Quantitative Data from Analogous Compounds
The following tables summarize the quantitative biological activity data for N-(Aryl)pyrazine-2-carboxamide derivatives, which were synthesized from a precursor structurally related to the topic compound. This data provides a benchmark for the potential efficacy of derivatives of this compound.
Table 2: Antibacterial Activity of N-(Aryl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi
| Compound | Substitution Pattern | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | 3'-Chloro-4'-fluoro-2-methyl | 12 | 25 |
| 5b | 3'-Chloro-4'-fluoro | 14 | 12.5 |
| 5c | 4'-Fluoro | 15 | 12.5 |
| 5d | 4'-Methoxy | 17 | 6.25 |
| Ciprofloxacin | (Standard) | 25 | 0.03 |
Data adapted from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.
Table 3: Alkaline Phosphatase Inhibitory Activity of N-(Aryl)pyrazine-2-carboxamide Derivatives
| Compound | Substitution Pattern | IC₅₀ (µM) |
| 5a | 3'-Chloro-4'-fluoro-2-methyl | 2.89 ± 0.05 |
| 5b | 3'-Chloro-4'-fluoro | 2.13 ± 0.03 |
| 5c | 4'-Fluoro | 1.87 ± 0.04 |
| 5d | 4'-Methoxy | 1.47 ± 0.02 |
| L-homoarginine | (Standard) | 2.54 ± 0.06 |
Data adapted from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.
Potential Signaling Pathway Interactions
Based on the demonstrated activity of analogous compounds as DNA gyrase inhibitors, it is plausible that derivatives of this compound could interfere with bacterial DNA replication.
Caption: Postulated signaling pathway for antibacterial activity.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for medicinal chemistry research. The protocols and data presented here, derived from closely related analogs, provide a strong foundation for initiating research into its potential applications. Future studies should focus on the direct synthesis of novel derivatives from this compound and their subsequent evaluation in a variety of biological assays to uncover their therapeutic potential. The development of structure-activity relationships for these new compounds will be crucial for optimizing their efficacy and selectivity.
References
Application Notes and Protocols for the Acylation of 3-Methylphenylacetic Acid
Introduction
This document provides a detailed experimental protocol for the intramolecular acylation of 3-methylphenylacetic acid to synthesize 5-methyl-1-indanone. This reaction is a classic example of a Friedel-Crafts acylation, a fundamental and widely used method for the formation of carbon-carbon bonds in aromatic systems.[1][2][3] In this specific application, the carboxylic acid group of 3-methylphenylacetic acid is first converted to an acyl chloride, which then undergoes an intramolecular electrophilic aromatic substitution to yield the corresponding cyclic ketone. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.
The overall transformation involves two key steps: the formation of the acyl chloride and the subsequent intramolecular Friedel-Crafts cyclization. Thionyl chloride is a common reagent for the synthesis of acyl chlorides from carboxylic acids. The subsequent cyclization is typically promoted by a strong Lewis acid, such as aluminum chloride, or a strong protic acid like polyphosphoric acid (PPA).[1][4] This protocol will focus on the use of thionyl chloride and aluminum chloride.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methylphenylacetic acid | Reagent | Sigma-Aldrich | |
| Thionyl chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | Use in a well-ventilated fume hood. |
| Aluminum chloride (AlCl₃), anhydrous | Reagent grade, ≥98% | Sigma-Aldrich | Handle in a glovebox or under inert atmosphere due to its hygroscopic nature. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich | |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | |
| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | ||
| Celite® | Filter aid |
Equipment
-
Round-bottom flasks
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
FT-IR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Detailed Methodology
Step 1: Synthesis of 3-Methylphenylacetyl Chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-methylphenylacetic acid (10.0 g, 66.6 mmol).
-
Place the flask in a fume hood and add thionyl chloride (11.4 mL, 156.5 mmol, 2.35 eq.) dropwise at room temperature.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-methylphenylacetyl chloride, a pale yellow oil, is used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation to 5-Methyl-1-indanone
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.8 g, 73.3 mmol, 1.1 eq.) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude 3-methylphenylacetyl chloride from Step 1 in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The reaction is quenched by carefully and slowly pouring the reaction mixture onto crushed ice (200 g) in a 1 L beaker with vigorous stirring.
-
Add concentrated hydrochloric acid (20 mL) to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Step 3: Purification and Characterization
-
The crude 5-methyl-1-indanone can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and GC-MS.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value |
| 3-Methylphenylacetic acid (mass) | 10.0 g |
| 3-Methylphenylacetic acid (moles) | 66.6 mmol |
| Thionyl chloride (volume) | 11.4 mL |
| Thionyl chloride (moles) | 156.5 mmol |
| Aluminum chloride (mass) | 9.8 g |
| Aluminum chloride (moles) | 73.3 mmol |
| Reaction Temperature (Acyl Chloride Formation) | Reflux (~80°C) |
| Reaction Time (Acyl Chloride Formation) | 2 hours |
| Reaction Temperature (Cyclization) | 0°C to Room Temperature |
| Reaction Time (Cyclization) | 2.5 hours |
Table 2: Expected Yield and Product Characterization
| Parameter | Expected Value |
| Product Name | 5-Methyl-1-indanone |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Appearance | Colorless to pale yellow solid or oil |
| Expected Yield | 70-85% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.63 (d, J = 7.8 Hz, 1H), 7.20 (s, 1H), 7.15 (d, J = 7.8 Hz, 1H), 3.05 (t, J = 6.0 Hz, 2H), 2.65 (t, J = 6.0 Hz, 2H), 2.40 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 206.5, 155.0, 138.5, 133.0, 126.0, 125.5, 36.5, 26.0, 21.0 |
| FT-IR (neat) ν (cm⁻¹) | 1705 (C=O stretch) |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-methyl-1-indanone.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Simplified reaction mechanism for the acylation of 3-methylphenylacetic acid.
References
The Pivotal Role of 4'-Bromo-3-(3-methylphenyl)propiophenone in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utility of 4'-Bromo-3-(3-methylphenyl)propiophenone and its derivatives, primarily the corresponding chalcone, as a versatile precursor for the synthesis of a variety of biologically significant heterocyclic compounds. The focus is on the synthesis of pyrazolines, pyrimidines, and isoxazoles, which are core scaffolds in many pharmaceutical agents.
Introduction
This compound is a saturated ketone that serves as a valuable starting material for the synthesis of the corresponding α,β-unsaturated ketone, (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one, a chalcone. Chalcones are well-established and highly reactive intermediates in organic synthesis, prized for their ability to undergo cyclization reactions to form diverse heterocyclic systems.[1] The presence of a bromo substituent on one phenyl ring and a methyl group on the other provides opportunities for further functionalization, making this chalcone an attractive building block in medicinal chemistry and drug discovery.
The general synthetic strategy involves a two-step process: the synthesis of the key chalcone intermediate, followed by its reaction with various binucleophiles to yield the desired heterocyclic frameworks.
Section 1: Synthesis of the Key Intermediate: (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone 3)
The most direct route to the requisite chalcone is the Claisen-Schmidt condensation of 4-bromoacetophenone (1) and 3-methylbenzaldehyde (2). This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[1][2][3]
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
4-Bromoacetophenone (1)
-
3-Methylbenzaldehyde (2)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (1) (0.01 mol) and 3-methylbenzaldehyde (2) (0.01 mol) in ethanol (20-30 mL).
-
Prepare a 40% aqueous solution of NaOH or KOH.
-
Slowly add the basic solution (10-15 mL) to the ethanolic solution of the carbonyl compounds with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to neutralize the excess base, which will precipitate the crude chalcone.
-
Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure (E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (3).
Visualization of Chalcone Synthesis
Caption: Synthetic pathway for the chalcone intermediate.
Section 2: Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. They can be synthesized by the cyclization of chalcones with hydrazine hydrate or substituted hydrazines.[4][5][6]
Experimental Protocol: Synthesis of 3-(4-bromophenyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole (4)
Materials:
-
(E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone 3)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or Glacial acetic acid
-
Sodium hydroxide (optional, for basic conditions)
Procedure (Acidic Conditions):
-
Dissolve the chalcone (3) (0.01 mol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.02 mol) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid pyrazoline derivative (4) will precipitate out.
-
Filter the product, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Procedure (Basic Conditions):
-
Dissolve the chalcone (3) (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (20 mL).
-
Add a few drops of a basic catalyst, such as sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to get the pure pyrazoline derivative (4).
Quantitative Data for Pyrazoline Synthesis
| Product | Reaction Condition | Solvent | Reaction Time (h) | Yield (%) |
| 4 | Reflux with Hydrazine Hydrate | Glacial Acetic Acid | 6 - 8 | 75 - 85 |
| 4 | Reflux with Hydrazine Hydrate | Ethanol / NaOH | 4 - 6 | 80 - 90 |
Section 3: Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms and are fundamental components of nucleic acids. Substituted pyrimidines are known to possess a broad spectrum of biological activities. They can be synthesized from chalcones by reaction with urea, thiourea, or guanidine hydrochloride under basic conditions.[1][2][7]
Experimental Protocol: Synthesis of 4-(4-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (5)
Materials:
-
(E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone 3)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone (3) (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (25 mL).
-
Add a solution of KOH or NaOH (5 mL of a 40% aqueous solution) to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.
-
After cooling to room temperature, pour the mixture into crushed ice.
-
The solid pyrimidine derivative (5) will precipitate.
-
Filter the product, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the pure aminopyrimidine.
Quantitative Data for Pyrimidine Synthesis
| Product | Reagent | Reaction Condition | Solvent | Reaction Time (h) | Yield (%) |
| 5 | Guanidine HCl | Reflux with KOH | Ethanol | 8 - 10 | 70 - 80 |
Section 4: Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are important scaffolds in medicinal chemistry. The synthesis of 3,5-disubstituted isoxazoles can be achieved from chalcones by reaction with hydroxylamine hydrochloride.[8][9][10][11]
Experimental Protocol: Synthesis of 3-(4-bromophenyl)-5-(3-methylphenyl)isoxazole (6)
Materials:
-
(E)-1-(4-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone 3)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve the chalcone (3) (0.01 mol), hydroxylamine hydrochloride (0.02 mol), and a base such as sodium acetate or KOH (0.02 mol) in ethanol (25 mL) in a round-bottom flask.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into cold water.
-
The crude isoxazole (6) will precipitate.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure product.
Quantitative Data for Isoxazole Synthesis
| Product | Reagent | Reaction Condition | Solvent | Reaction Time (h) | Yield (%) |
| 6 | NH₂OH·HCl | Reflux with KOH | Ethanol | 6 - 8 | 75 - 85 |
Summary of Synthetic Pathways
The following diagram illustrates the central role of the chalcone intermediate in the synthesis of pyrazoline, pyrimidine, and isoxazole derivatives.
Caption: Workflow for heterocyclic synthesis from the chalcone.
Conclusion
This compound, through its conversion to the corresponding chalcone, is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The straightforward and efficient protocols for the synthesis of pyrazolines, pyrimidines, and isoxazoles from this chalcone intermediate make it an important tool for researchers in medicinal chemistry and drug development. The presence of bromo and methyl functionalities offers further scope for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for 4'-Bromo-3-(3-methylphenyl)propiophenone in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Bromo-3-(3-methylphenyl)propiophenone as a versatile precursor for the synthesis of novel compounds with potential biological activities. Due to the limited availability of direct experimental data for this specific precursor, the following protocols and data are based on well-established reactions of analogous propiophenones and brominated aromatic compounds. The provided information serves as a guide for researchers to explore the synthetic potential of this molecule.
Overview of Synthetic Potential
This compound possesses two key reactive sites amenable to chemical modification: the ketone moiety and the bromo-substituted aromatic ring. The ketone allows for reactions such as α-functionalization and condensation, while the bromine atom is an excellent handle for cross-coupling reactions. This dual reactivity makes it a valuable building block for creating a diverse range of molecular architectures.
Key Properties:
| Property | Value |
| IUPAC Name | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one |
| Molecular Formula | C₁₆H₁₅BrO |
| Molecular Weight | 303.19 g/mol |
| CAS Number | 898790-61-9 |
Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound can be used as the ketone component in the Claisen-Schmidt condensation to produce novel chalcone derivatives.
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-50% aqueous or methanolic)
-
Glacial acetic acid (for neutralization)
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1-1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add the NaOH or KOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute glacial acetic acid to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Representative Data for Analogous Chalcone Synthesis
The following table presents representative yields for the synthesis of chalcones from analogous ketones, as direct data for the target precursor is not available.
| Ketone | Aldehyde | Base | Yield (%) | Reference |
| 4'-Methylacetophenone | 3-Bromobenzaldehyde | KOH | 80 | [1][2] |
| Acetophenone | Benzaldehyde | NaOH | 58-65 | [3] |
| Substituted Acetophenones | Substituted Benzaldehydes | NaOH | High | [4] |
Synthesis of Pyrazoline Derivatives from Chalcones
The synthesized chalcones can be further utilized to create five-membered heterocyclic compounds like pyrazolines, which are also known for their diverse pharmacological properties.
General Experimental Protocol: Cyclization of Chalcones
This protocol outlines the reaction of a chalcone derivative with hydrazine hydrate to form a pyrazoline.
Materials:
-
Synthesized chalcone derivative
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, and water mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Analogous Suzuki Coupling
The following table provides illustrative yields for Suzuki coupling reactions of analogous bromoacetophenones.
| Bromo-Aryl Ketone | Boronic Acid | Catalyst | Base | Yield (%) | Reference |
| p-Bromoacetophenone | Arylboronic acids | Pd(II)-complex | - | High | [5] |
| Brominated 2,1-Borazaronaphthalenes | Potassium Alkenyltrifluoroborates | Pd(dppf)Cl₂ | Cs₂CO₃ | up to 90 | [6] |
Synthesis of β-Aminoketones via Mannich Reaction
The ketone functionality of this compound can undergo a Mannich reaction to introduce an aminomethyl group at the α-position, yielding β-aminoketones, which are valuable intermediates and possess biological activity.
General Experimental Protocol: Mannich Reaction
This protocol describes the three-component reaction between this compound, an aldehyde (typically formaldehyde), and a secondary amine.
Materials:
-
This compound
-
Formaldehyde (aqueous solution)
-
Secondary amine (e.g., dimethylamine, piperidine) hydrochloride salt
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), the secondary amine hydrochloride (1.1 equivalents), and formaldehyde (1.5 equivalents) in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Treat the residue with a saturated sodium bicarbonate solution to neutralize the acid and precipitate the Mannich base.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Synthesis of novel chalcone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic chalcone derivatives: Synthesis and biological activity evaluation: PS207 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Bromo-3-(3-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Bromo-3-(3-methylphenyl)propiophenone is a substituted aromatic ketone with potential applications as a key intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a reactive bromo-substituent and a versatile ketone functional group, allows for a variety of chemical modifications to generate a diverse range of novel compounds. While specific industrial applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activities. These application notes provide an overview of its potential uses and detailed protocols for its derivatization, based on the known reactivity of analogous brominated propiophenones and acetophenones.
Chemical Properties
The fundamental properties of this compound are summarized below. This data is essential for designing synthetic routes and for the physical handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅BrO | PubChem |
| Molecular Weight | 303.19 g/mol | PubChem |
| CAS Number | 898790-61-9 | PubChem |
| IUPAC Name | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one | PubChem |
Potential Applications
Based on the reactivity of similar chemical structures, this compound is a promising starting material for the following applications:
-
Medicinal Chemistry: The propiophenone scaffold is a common feature in various biologically active molecules. The bromo-substituent provides a handle for introducing a wide array of functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of compound libraries for drug discovery screening. The ketone functionality can be further modified to explore different chemical spaces.
-
Intermediate in Organic Synthesis: This compound can serve as a building block for the synthesis of more complex molecules. The bromine atom can be displaced by various nucleophiles, and the ketone can undergo reactions such as reduction, condensation, and alpha-halogenation to create new chemical entities.
-
Materials Science: Aromatic bromo-compounds are utilized in the synthesis of polymers and functional materials. Incorporation of this molecule into polymer backbones could potentially enhance properties such as thermal stability and flame retardancy.
Experimental Protocols
The following are detailed experimental protocols for key synthetic transformations that can be performed on this compound. These are representative procedures based on well-established organic chemistry principles.
Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation
This protocol describes a typical Suzuki cross-coupling reaction to replace the bromine atom with a new aryl or vinyl group, a common strategy in drug discovery for scaffold hopping and structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data (Hypothetical):
| Reactant | Molar Equiv. | Product | Yield (%) | Purity (%) |
| Phenylboronic acid | 1.2 | 1-(4-phenylphenyl)-3-(3-methylphenyl)propan-1-one | 85 | >95 |
| 4-Methoxyphenylboronic acid | 1.2 | 1-(4-(4-methoxyphenyl)phenyl)-3-(3-methylphenyl)propan-1-one | 82 | >95 |
Protocol 2: Reduction of the Ketone to an Alcohol
This protocol details the reduction of the ketone functionality to a secondary alcohol, a common step to introduce a new stereocenter and hydrogen bond donor/acceptor capabilities.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (5 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
Continue stirring at 0°C for 1 hour and then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by column chromatography if necessary.
Quantitative Data (Hypothetical):
| Starting Material | Product | Yield (%) | Purity (%) |
| This compound | 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-ol | 95 | >98 |
Visualizations
The following diagrams illustrate the synthetic utility and potential workflow for the development of new chemical entities from this compound.
Caption: Synthetic pathways from this compound.
Caption: A potential drug discovery workflow utilizing the starting material.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone
Welcome to the technical support center for the synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and reliable strategy involves a three-step sequence:
-
Synthesis of 3-(3-methylphenyl)propanoic acid: This is typically achieved through a malonic ester synthesis starting from 3-methylbenzyl halide.
-
Formation of 3-(3-methylphenyl)propanoyl chloride: The synthesized carboxylic acid is converted to its more reactive acyl chloride derivative.
-
Friedel-Crafts Acylation: The acyl chloride is then reacted with bromobenzene in the presence of a Lewis acid catalyst to yield the final product.
Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for this synthesis?
Friedel-Crafts acylation is preferred for several reasons. Firstly, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, which can be a significant issue in Friedel-Crafts alkylation with longer alkyl chains. Secondly, the product of acylation is a ketone, which is a deactivating group. This prevents further reactions on the aromatic ring, thus avoiding poly-acylation, a common side reaction in Friedel-Crafts alkylation.
Q3: What are the critical parameters to control during the Friedel-Crafts acylation step?
The critical parameters for a successful Friedel-Crafts acylation include:
-
Anhydrous Conditions: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used.[1][2]
-
Stoichiometry of the Lewis Acid: Unlike a true catalyst, the Lewis acid is consumed by complexation with the ketone product. Therefore, a stoichiometric amount (or a slight excess) is required for the reaction to go to completion.[3]
-
Temperature Control: The reaction is typically started at a low temperature (e.g., 0 °C) during the addition of reactants to control the initial exothermic reaction and then warmed to complete the reaction.
-
Order of Addition: It is generally recommended to add the acyl chloride to a mixture of the aromatic substrate and the Lewis acid.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the final product and impurities. A common solvent system for column chromatography would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or no yield of 3-(3-methylphenyl)propanoic acid in the malonic ester synthesis.
| Possible Cause | Suggested Solution |
| Incomplete formation of the enolate. | Ensure a strong enough base (e.g., sodium ethoxide) is used in sufficient quantity to fully deprotonate the diethyl malonate. |
| Poor quality of 3-methylbenzyl halide. | Use freshly distilled or purified 3-methylbenzyl halide. Ensure it has not degraded during storage. |
| Inefficient hydrolysis and decarboxylation. | Ensure complete hydrolysis of the ester groups by using a sufficient amount of acid or base and adequate heating. The decarboxylation step also requires sufficient heating. |
Problem 2: Difficulty in converting 3-(3-methylphenyl)propanoic acid to the acyl chloride.
| Possible Cause | Suggested Solution |
| Impure carboxylic acid. | Ensure the 3-(3-methylphenyl)propanoic acid is dry and free of impurities that might react with the chlorinating agent. |
| Ineffective chlorinating agent. | Use a fresh bottle of thionyl chloride (SOCl₂) or oxalyl chloride. These reagents can degrade over time.[4] |
| Incomplete reaction. | Ensure the reaction is heated sufficiently (reflux) for an adequate amount of time to drive the reaction to completion.[5] |
Problem 3: Low yield or failed Friedel-Crafts acylation reaction.
| Possible Cause | Suggested Solution |
| Presence of moisture. | All glassware must be flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure the Lewis acid is of high purity and handled under an inert atmosphere.[1][2] |
| Deactivated Lewis acid catalyst. | Use a fresh, unopened container of aluminum chloride. The surface of old AlCl₃ can be passivated by moisture. |
| Insufficient amount of Lewis acid. | A stoichiometric amount of the Lewis acid is necessary as it forms a complex with the product ketone.[3] Use at least 1.1 equivalents relative to the acyl chloride. |
| Deactivated bromobenzene. | Bromobenzene is a deactivated aromatic ring. The reaction may require slightly harsher conditions (e.g., longer reaction time or gentle heating) compared to more activated substrates. |
| Impure acyl chloride. | Ensure the 3-(3-methylphenyl)propanoyl chloride is free from the starting carboxylic acid, as this can inhibit the reaction. |
Problem 4: Formation of multiple products in the Friedel-Crafts acylation.
| Possible Cause | Suggested Solution |
| Isomer formation. | The bromo group in bromobenzene is an ortho-, para-director. While the para-substituted product is expected to be the major product due to steric hindrance, some ortho-isomer may form. Purification by column chromatography or recrystallization can separate these isomers. |
| Impurities in starting materials. | Ensure the purity of bromobenzene and the acyl chloride to avoid side reactions. |
Experimental Protocols
Step 1: Synthesis of 3-(3-methylphenyl)propanoic acid
This synthesis is based on the malonic ester synthesis.[6][7][8][9]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
3-Methylbenzyl chloride
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
After the addition is complete, add 3-methylbenzyl chloride dropwise and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the residue, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester.
-
After cooling, acidify the mixture with concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux to effect decarboxylation.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(3-methylphenyl)propanoic acid.
-
Purify the product by recrystallization or distillation.
Step 2: Synthesis of 3-(3-methylphenyl)propanoyl chloride
Materials:
-
3-(3-methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A catalytic amount of dimethylformamide (DMF) if using oxalyl chloride
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a gas trap, place the 3-(3-methylphenyl)propanoic acid.
-
Slowly add an excess of thionyl chloride (e.g., 2 equivalents) to the flask at room temperature.[4]
-
Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases (typically 1-2 hours).[5]
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(3-methylphenyl)propanoyl chloride. The product can often be used in the next step without further purification.
Step 3: Synthesis of this compound
This procedure is a standard Friedel-Crafts acylation.[3][10][11]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Bromobenzene
-
3-(3-methylphenyl)propanoyl chloride
-
Hydrochloric acid (dilute)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas trap, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromobenzene (1.0 equivalent) to the stirred suspension.
-
Add a solution of 3-(3-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated HCl.[2]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Step 1: Carboxylic Acid Synthesis | Step 2: Acyl Chloride Formation | Step 3: Friedel-Crafts Acylation |
| Typical Yield | 70-85% | >90% (often used crude) | 60-80% |
| Reaction Time | 4-6 hours | 1-2 hours | 2-4 hours |
| Key Reagents | Diethyl malonate, NaOEt, 3-methylbenzyl chloride | 3-(3-methylphenyl)propanoic acid, SOCl₂ | Bromobenzene, 3-(3-methylphenyl)propanoyl chloride, AlCl₃ |
| Temperature | Reflux | Reflux | 0 °C to room temperature |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. youtube.com [youtube.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The most direct malonic ester synthesis of the 3 – phenyl propanoic acid would involve the use of:A. ${C_6}{H_5}C{H_2}C{H_2}C{H_2}CI$ B. ${C_6}{H_5}C{H_2}C{H_2}CI$ C. ${C_6}{H_5}C{H_2}CI$ D. $CIC{H_2}COOH$ [vedantu.com]
- 7. askthenerd.com [askthenerd.com]
- 8. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 9. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
Technical Support Center: Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4'-Bromo-3-(3-methylphenyl)propiophenone. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, which is often synthesized via a Friedel-Crafts acylation reaction.
Q1: My crude product is an oil and won't solidify. How can I proceed with purification?
A1: Oiling out is a common issue. Here are a few troubleshooting steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil. This will act as a template for crystallization.
-
Solvent Adjustment: Your compound may be too soluble in the current solvent system. Try adding a non-polar "anti-solvent" (like hexanes or petroleum ether) dropwise to the oil while stirring vigorously. This will decrease the solubility and may induce precipitation.
-
Concentration: It's possible there is too much solvent. Carefully remove some of the solvent under reduced pressure and attempt to induce crystallization again.
-
Column Chromatography: If all else fails, you can purify the oil directly using column chromatography.
Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A2: In a typical Friedel-Crafts acylation synthesis of this compound, you might encounter the following impurities:
-
Starting Materials: Unreacted bromobenzene or 3-(3-methylphenyl)propanoyl chloride.
-
Isomeric Products: Acylation of bromobenzene can potentially lead to ortho- and meta-isomers in addition to the desired para-substituted product.
-
Polyacylated Products: The product, being an activated aromatic ring, can sometimes undergo a second acylation, leading to di-acylated byproducts.
-
Reaction Byproducts: Depending on the specific reaction conditions, other side products may form.
A logical workflow for troubleshooting purification issues is presented below.
Common side reactions in the synthesis of propiophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of propiophenone. It is intended for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing propiophenone?
A1: The two primary industrial methods for synthesizing propiophenone are Friedel-Crafts acylation of benzene with propionyl chloride or propionic anhydride, and the vapor-phase cross-decarboxylation of benzoic acid and propionic acid.[1]
Q2: What are the main side reactions to be aware of during Friedel-Crafts acylation for propiophenone synthesis?
A2: While Friedel-Crafts acylation is generally a high-yielding reaction, potential side reactions include:
-
Polyacylation: Although the acyl group is deactivating, forcing conditions can lead to the introduction of a second acyl group onto the benzene ring.[2] However, this is less common than polyalkylation in Friedel-Crafts alkylation.[3][4]
-
Reaction with Deactivated Rings: Friedel-Crafts acylation does not proceed on aromatic rings containing strongly deactivating substituents such as nitro groups or amino groups (which react with the Lewis acid catalyst).[3][4]
Q3: What are the major byproducts in the vapor-phase synthesis of propiophenone?
A3: The vapor-phase cross-decarboxylation of benzoic and propionic acids can produce several byproducts. The most significant is isobutyrophenone , which is particularly problematic due to its boiling point being very close to that of propiophenone, making separation by conventional distillation nearly impossible.[5][6][7] Other byproducts can include diethyl ketone, other dialkyl ketones, other phenylalkyl ketones, and biphenol.[5][7]
Q4: How can the formation of isobutyrophenone be minimized in the vapor-phase synthesis?
A4: The formation of isobutyrophenone can be significantly suppressed by introducing water or a secondary alcohol (like isopropanol) into the feed stream.[6] The addition of steam in a plant-scale setting has been shown to reduce isobutyrophenone content to 0.15% or even undetectable levels.[7]
Troubleshooting Guides
Friedel-Crafts Acylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Propiophenone | - Inactive catalyst (e.g., hydrated AlCl₃).- Insufficient reaction time or temperature.- Deactivated benzene starting material. | - Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and handled under inert conditions.- Optimize reaction time and temperature. For the reaction of benzene with ethanoyl chloride, heating to 60°C for 30 minutes after the initial addition is recommended.[8]- Check the purity of the benzene and ensure it is free from deactivating contaminants. |
| Presence of Di-acylated Products | - Reaction conditions are too harsh (high temperature or prolonged reaction time).- Incorrect stoichiometry (excess acylating agent). | - Use milder reaction conditions.- Maintain a 1:1 molar ratio of benzene to propionyl chloride. |
| Reaction Fails to Proceed | - The aromatic substrate is strongly deactivated (e.g., nitrobenzene).- The aromatic substrate contains a basic group (e.g., aniline) that complexes with the Lewis acid catalyst. | - Friedel-Crafts acylation is not suitable for strongly deactivated rings.[4] Consider an alternative synthetic route.- Protect the basic functional group before attempting the acylation. |
Vapor-Phase Cross-Decarboxylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Isobutyrophenone Content | - Absence of a byproduct suppressant in the feed.- Inappropriate reaction temperature. | - Introduce water (steam) or a secondary alcohol into the reactant feed stream.[6] A mole ratio of 4:1 to 8:1 of water to benzoic acid is preferred.[9]- Maintain the reaction temperature between 440°C and 520°C.[9] |
| Low Conversion of Carboxylic Acids | - Catalyst deactivation.- Insufficient residence time in the reactor. | - Regenerate or replace the catalyst (e.g., calcium acetate on alumina).- Adjust the feed rate to optimize for complete reaction. |
| Difficult Product Purification | - Presence of isobutyrophenone. | - As distillation is ineffective, consider alternative separation techniques such as fractional crystallization or extractive distillation, although these can be costly.[5][6][7] The most effective approach is to minimize its formation during the reaction. |
Quantitative Data
Table 1: Effect of Water on Isobutyrophenone Formation in Vapor-Phase Synthesis
| Moles of Water per Mole of Benzoic Acid | Isobutyrophenone Produced (pounds per 100 pounds of propiophenone) |
| 0 | 5.0 - 6.4 |
| 1 | 4.68 |
| 4 | 4.68 |
| 8 | 2.3 - 2.8 |
Data sourced from patent literature describing the vapor-phase process.[5]
Experimental Protocols
Friedel-Crafts Acylation of Benzene with Propionyl Chloride
Materials:
-
Benzene (anhydrous)
-
Propionyl chloride
-
Aluminum chloride (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, add anhydrous aluminum chloride to anhydrous benzene.
-
Cool the mixture in an ice bath.
-
Slowly add propionyl chloride to the stirred mixture. Hydrogen chloride gas will be evolved.
-
After the addition is complete, remove the ice bath and warm the mixture to room temperature, then heat under reflux at approximately 60°C for 30-60 minutes to complete the reaction.[8]
-
Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude propiophenone by vacuum distillation.
Vapor-Phase Cross-Decarboxylation of Benzoic Acid and Propionic Acid
Materials:
-
Benzoic acid
-
Propionic acid
-
Catalyst: Calcium acetate on alumina
-
Water (for steam generation)
Procedure (based on a plant-scale process): [7][9]
-
Prepare a feed stream consisting of a 1:2 to 1:4 molar ratio of benzoic acid to propionic acid.[9]
-
Introduce water into the feed stream to generate steam, aiming for a mole ratio of at least 0.5 moles of water per mole of benzoic acid.[6]
-
Vaporize the feed stream at a temperature of approximately 135°C.
-
Pass the vaporized feed through a preheater to raise the temperature to around 325°C.
-
Introduce the preheated vapor into a packed bed reactor containing the calcium acetate on alumina catalyst. The reactor is typically maintained at a temperature between 400°C and 600°C (preferably 440-520°C).[6][9]
-
The product stream exiting the reactor is condensed.
-
The organic layer, containing propiophenone, is separated from the aqueous layer.
-
The crude propiophenone is then purified by distillation to remove other byproducts like diethyl ketone.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation for Propiophenone Synthesis.
Caption: Experimental Workflows for Propiophenone Synthesis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 6. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone
Welcome to the technical support center for the synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis and purification of this compound, ultimately helping to improve its yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with 3-(3-methylphenyl)propionyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][2][3]
Q2: What are the main challenges in achieving high yield and purity?
A2: Key challenges include ensuring the complete dryness of reagents and glassware, controlling the reaction temperature to prevent side reactions, and effectively purifying the final product to remove unreacted starting materials and byproducts.[2] Moisture can deactivate the catalyst, while excessive heat can lead to the formation of undesired isomers or degradation products.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are recommended for confirming the structure and assessing the purity of this compound.
Q4: What are the potential major impurities in this synthesis?
A4: Potential impurities include unreacted bromobenzene and 3-(3-methylphenyl)propionyl chloride, as well as isomers of the product (e.g., 2'-Bromo or 3'-Bromo isomers, though less likely with a para-directing bromo group), and potentially di-acylated products if the reaction conditions are not well-controlled.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Low or No Product Yield
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Inactive Catalyst: The aluminum chloride may have been deactivated by moisture. | Ensure all glassware is thoroughly dried before use and that the aluminum chloride is fresh and has been handled under anhydrous conditions. |
| 2. Impure Reagents: Starting materials may contain impurities that inhibit the reaction. | Use high-purity, anhydrous bromobenzene and freshly prepared or distilled 3-(3-methylphenyl)propionyl chloride. | |
| Low yield of the desired product. | 1. Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with the product.[4] | Use at least 1.1 to 1.3 equivalents of aluminum chloride relative to the acyl chloride. |
| 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. | Maintain the reaction temperature between 0-5°C during the addition of reagents and then allow it to slowly warm to room temperature. | |
| 3. Incomplete Reaction: The reaction time may have been too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Product Purity Issues
| Symptom | Possible Cause | Recommended Solution |
| Presence of starting materials in the final product. | 1. Incomplete Reaction: See "Low Yield" section. | Increase the reaction time or consider a slight excess of one of the reactants (typically the less expensive one). |
| 2. Inefficient Purification: The purification method may not be adequate to separate the product from the starting materials. | Optimize the recrystallization solvent system or the mobile phase for column chromatography. | |
| Presence of multiple spots on TLC, indicating byproducts. | 1. Isomer Formation: Acylation may have occurred at other positions on the bromobenzene ring. | While the bromo group is primarily para-directing, ortho-substitution can occur. Careful purification by column chromatography is necessary. |
| 2. Di-acylation: The product may have undergone a second acylation. | Use a slight excess of bromobenzene relative to the acyl chloride to minimize this. The product is deactivated towards further acylation, making this less likely.[4] | |
| Oily or discolored product after purification. | 1. Residual Solvent: Incomplete removal of the recrystallization or chromatography solvent. | Dry the product under vacuum for an extended period. |
| 2. Thermal Degradation: The product may have degraded during solvent removal at high temperatures. | Use a rotary evaporator at a moderate temperature and reduced pressure. |
Experimental Protocols
Synthesis of 3-(3-methylphenyl)propionyl chloride
-
In a fume hood, combine 3-(3-methylphenyl)propanoic acid with an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting 3-(3-methylphenyl)propionyl chloride is typically used in the next step without further purification.
Synthesis of this compound
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
-
In a fume hood, add anhydrous aluminum chloride (AlCl₃) to anhydrous bromobenzene in the reaction flask and cool the mixture to 0-5°C in an ice bath.
-
Slowly add 3-(3-methylphenyl)propionyl chloride dropwise from the dropping funnel to the stirred mixture, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, perform silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low or no product yield.
Caption: Troubleshooting guide for product purity issues.
References
Technical Support Center: Crystallization of 4'-Bromo-3-(3-methylphenyl)propiophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 4'-Bromo-3-(3-methylphenyl)propiophenone.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound.
Problem: The compound oils out and does not form crystals.
Possible Causes & Solutions:
-
Solution is too concentrated: The compound may be coming out of solution above its melting point.
-
Solution: Add a small amount of hot solvent to the mixture to decrease the concentration and then allow it to cool slowly.
-
-
Cooling is too rapid: Fast cooling can prevent the molecules from orienting into a crystal lattice.
-
Solution: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath if necessary.
-
-
Inappropriate solvent: The chosen solvent may not be suitable for this compound.
-
Solution: Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[1] Consider using a solvent mixture, such as ethanol/water or hexane/ethyl acetate.
-
-
Presence of impurities: Impurities can interfere with crystal formation.
-
Solution: If the solution is colored, consider adding activated charcoal to the hot solution to remove colored impurities before filtration.[1] Ensure all glassware is clean.
-
Problem: No crystals form, even after cooling.
Possible Causes & Solutions:
-
Solution is too dilute: There may not be enough solute to reach saturation upon cooling.
-
Solution: Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its equilibrium solubility.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface for crystals to nucleate. Alternatively, add a seed crystal of the pure compound to the solution.
-
-
Incorrect solvent: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Solution: Try a different solvent or add a less polar "anti-solvent" (in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear and allow it to cool slowly.
-
Problem: The crystal yield is very low.
Possible Causes & Solutions:
-
Too much solvent was used: A significant amount of the compound may remain dissolved in the mother liquor.
-
Solution: Before filtering, test the mother liquor by taking a small sample and evaporating the solvent. If a significant amount of solid remains, you may need to concentrate the entire mother liquor and re-cool to obtain a second crop of crystals.
-
-
Premature crystallization during hot filtration: The compound may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a heated filter funnel and pre-heat the receiving flask. Keep the solution hot throughout the filtration process. If crystals do form, you can try to redissolve them with a small amount of hot solvent.
-
-
Washing with an inappropriate solvent: Washing the collected crystals with a solvent in which they are soluble will lead to loss of product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: The key computed physical properties are summarized in the table below.[2]
| Property | Value |
| Molecular Formula | C16H15BrO |
| Molecular Weight | 303.19 g/mol |
| XLogP3-AA (LogP) | 4.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
Q2: Which solvents are recommended for the crystallization of this compound?
-
Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, toluene.
-
Solvent Systems (binary mixtures):
-
Ethanol/Water
-
Hexane/Ethyl Acetate
-
Hexane/Acetone[3]
-
Toluene/Hexane
-
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: How can I determine the purity of my crystallized this compound?
A3: The purity of the crystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point. While the exact melting point of this specific compound is not widely reported, a sharp melting range is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.
Experimental Protocol: Recrystallization
This is a general protocol that can be adapted based on the chosen solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the crystallization of this compound.
References
Technical Support Center: Stability and Storage of Brominated Ketones
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and recommended storage conditions for brominated ketones. It includes troubleshooting advice and answers to frequently asked questions to ensure the integrity and reactivity of these critical reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for brominated ketones?
A1: To ensure long-term stability, brominated ketones should be stored in a cool, dark, and dry environment. The recommended practice is to store them in tightly sealed, amber glass bottles with PTFE-lined caps to prevent leakage and protect from light.[1] For many volatile or reactive compounds, refrigeration at 2°C to 8°C is recommended to slow potential degradation.[1][2]
Q2: Are brominated ketones sensitive to light?
A2: Yes, α-bromo ketones can be sensitive to light. Photolysis, or degradation upon exposure to light (UV-vis irradiation), can induce cleavage of the carbon-bromine bond, leading to radical intermediates.[3][4][5] This can result in product decomposition or unwanted side reactions, such as the formation of α,β-unsaturated ketones.[3][5] Therefore, it is crucial to store these compounds in amber bottles or otherwise protected from light.[1]
Q3: My brominated ketone has turned yellow or brown. What causes this discoloration?
A3: Discoloration is a common indicator of decomposition.[6] The primary cause is often the liberation of hydrogen bromide (HBr), which is corrosive and can catalyze further product decomposition.[7] This process can be initiated by exposure to light, elevated temperatures, or moisture. Over time, this can lead to the formation of colored impurities and even polymerization.[6]
Q4: Can I use a stabilizer for my brominated ketone?
A4: For certain alpha-monohalogenated aliphatic ketones, such as monobromoacetone, the addition of a small amount of water (0.1% to 0.5% by weight) has been shown to inhibit decomposition and discoloration during storage.[6] This may seem counterintuitive as brominated ketones can also be susceptible to hydrolysis, but for some compounds, a small quantity of water can significantly extend shelf life.[6][8] This method is most applicable to freshly prepared and distilled ketones.[6]
Q5: What are the primary degradation pathways for brominated ketones?
A5: The main degradation pathways include:
-
Dehydrobromination: Elimination of HBr to form α,β-unsaturated ketones, which can be facilitated by base treatment or heat.[9][10]
-
Hydrolysis: Reaction with water, which can lead to the formation of α-hydroxy ketones or other products, particularly under increased pH.[8][11]
-
Photochemical Decomposition: Light-induced cleavage of the C-Br bond, leading to radicals and subsequent rearrangement or elimination reactions.[3][4]
-
Polymerization/Resinification: Self-condensation or polymerization, often observed as darkening or solidification, which can be catalyzed by decomposition byproducts like HBr.[6]
Troubleshooting Guide
Problem: My brominated ketone has discolored and/or shows new spots on TLC.
| Possible Cause | Solution |
| Decomposition | Discoloration indicates the compound has started to decompose, likely releasing HBr.[6][7] This can affect its reactivity and introduce impurities. |
| Exposure to Light | The compound may have been exposed to light, causing photochemical degradation.[3][5] |
| Improper Storage Temperature | Storage at ambient or elevated temperatures accelerates decomposition. |
| Contamination | The container may have been contaminated with moisture or a basic/acidic residue, catalyzing degradation.[8][12] |
Recommended Action:
-
Assess Purity: Run an NMR or other analytical test to identify the extent of degradation and the nature of the impurities.[8]
-
Repurification: If the degradation is minor, consider repurifying the ketone by distillation or chromatography.
-
Proper Storage: Ensure the purified compound is stored in a clean, dry, amber glass vial, potentially with a stabilizer, and refrigerated.[1][6]
-
Discard: If significant degradation has occurred, it is best to discard the reagent and use a fresh batch to ensure reliable experimental results.
Problem: A reaction using a brominated ketone is failing or giving low yields.
This troubleshooting workflow can help diagnose the issue.
Caption: Troubleshooting workflow for reaction failure.
Summary of Stability and Storage Data
The stability of brominated ketones is highly dependent on their structure and the conditions under which they are stored.
| Parameter | Recommendation/Observation | Rationale | References |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of chemical decomposition and polymerization. | [1][2] |
| Light | Store in amber glass bottles or in the dark. | Prevents photochemical reactions, such as C-Br bond homolysis, which lead to degradation. | [3][4][5] |
| Container | Tightly sealed glass bottle with a PTFE-lined cap. | Glass is inert, and a proper seal prevents exposure to atmospheric moisture and oxygen. | [1] |
| Atmosphere | Consider storage under an inert atmosphere (e.g., Nitrogen, Argon). | Minimizes oxidation and hydrolysis from atmospheric components. | [13] |
| Stabilizer | For some simple α-monohalo ketones, add 0.1-0.5% water. | Inhibits the liberation of hydrogen halide and subsequent polymerization. | [6] |
| Purity | Use freshly prepared/distilled material for long-term storage. | Removes acidic impurities (e.g., HBr) that can catalyze decomposition. | [6][7] |
Quantitative Stability Example: Monobromoacetone
| Condition | Observation | Duration | Reference |
| Stored neat in a colorless bottle, exposed to diffused light. | Began to darken and show signs of polymerization. | < 2 days | [6] |
| Stored with 0.5% (by weight) water in a colorless bottle. | Remained colorless with no indication of deterioration. | 5 months | [6] |
Key Degradation Pathways Visualization
Brominated ketones are susceptible to several degradation pathways that can compromise sample integrity.
Caption: Common degradation pathways for α-bromo ketones.
Experimental Protocols
Protocol 1: Stabilization of an Aliphatic α-Monobrominated Ketone
This protocol is adapted from a method demonstrated to stabilize monohaloacetones.[6] It should be performed on freshly prepared material for optimal results.
Objective: To inhibit decomposition and discoloration of a freshly distilled α-monobrominated ketone during storage.
Materials:
-
Freshly distilled α-monobrominated ketone (e.g., monobromoacetone).
-
Deionized water.
-
Clean, dry amber glass storage bottle with a PTFE-lined cap.
-
Micropipette.
-
Analytical balance.
Procedure:
-
Place the empty, clean amber storage bottle on an analytical balance and tare the weight.
-
Carefully transfer the freshly distilled brominated ketone into the bottle. Record the final weight of the ketone.
-
Calculate 0.5% of the total weight of the ketone. For example, for 100 g of ketone, this would be 0.5 g (or 500 µL) of water.
-
Using a micropipette, add the calculated amount of deionized water to the ketone.
-
Seal the bottle tightly with the PTFE-lined cap.
-
Gently agitate the mixture to ensure the water is dispersed. The small amount of water may not fully dissolve but will act as a stabilizer.
-
Label the bottle clearly, including the compound name, date, and the fact that it contains 0.5% water as a stabilizer.
-
Store the stabilized ketone in a refrigerator at 2–8 °C.
Protocol 2: Small-Scale Purity Check by TLC
Objective: To quickly assess the purity of a stored brominated ketone and check for non-volatile impurities.
Materials:
-
Stored brominated ketone sample.
-
Fresh brominated ketone sample or starting ketone (for reference).
-
TLC plate (silica gel).
-
Appropriate solvent system (e.g., Hexane/Ethyl Acetate mixture).
-
TLC development chamber.
-
UV lamp and/or potassium permanganate stain.
Procedure:
-
Prepare a dilute solution of your stored brominated ketone in a suitable solvent (e.g., ethyl acetate).
-
On a TLC plate, spot the stored sample alongside a reference sample (either a fresh, pure batch or the original starting ketone).
-
Develop the TLC plate in a chamber with an appropriate solvent system. The ideal system will give the product an Rf value of ~0.3-0.5.
-
After development, dry the plate and visualize the spots under a UV lamp.
-
If necessary, further visualize by dipping the plate in a potassium permanganate staining solution. The brominated ketone and any α,β-unsaturated impurities will appear as yellow spots on a purple background.
-
Analysis: Compare the lane of the stored sample to the reference. The appearance of new spots, particularly a dark spot at the baseline (indicative of polymer) or new spots with different Rf values, suggests degradation has occurred.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. researchgate.net [researchgate.net]
- 6. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 13. US2355410A - Process for the bromination of ketones - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 4'-Bromo-3-(3-methylphenyl)propiophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 4'-Bromo-3-(3-methylphenyl)propiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound reaction mixture?
A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. The primary impurities are likely to be positional isomers formed during the electrophilic aromatic substitution. Given the starting materials of bromobenzene and 3-methylphenylpropionic acid (or its corresponding acyl chloride), the main expected impurity is the ortho-isomer, 2'-Bromo-3-(3-methylphenyl)propiophenone. The desired product is the para-isomer. The formation of the meta-isomer is also possible but generally less favored.[1] Unreacted starting materials and polysubstituted byproducts can also be present.
Q2: My reaction has resulted in a complex mixture of products. What is the recommended first step for purification?
A2: For a complex mixture, it is advisable to start with a liquid-liquid extraction to remove the catalyst (e.g., AlCl₃) and any water-soluble byproducts. This is typically followed by column chromatography to separate the desired product from isomeric impurities and other organic residues.[2] Recrystallization can then be employed as a final polishing step to achieve high purity.
Q3: I am struggling to separate the isomers of bromo-propiophenone using column chromatography. What solvent system should I use?
A3: The separation of positional isomers can be challenging due to their similar polarities. A systematic approach to developing a solvent system using Thin Layer Chromatography (TLC) is recommended.[2] Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[2][3][4] The ideal solvent system will give a good separation of spots on the TLC plate, with the desired product having an Rf value between 0.2 and 0.4 for optimal column separation. A mixture of hexane and ethyl acetate is a common starting point for separating aromatic ketones.[5]
Q4: Can I use recrystallization as the sole method of purification?
A4: Recrystallization is most effective when the desired compound is present in a relatively high concentration and the impurities have different solubility profiles. If your crude product is heavily contaminated with isomers of similar solubility, recrystallization alone may not be sufficient to achieve high purity. It is often used as a final purification step after column chromatography.
Q5: My purified product still shows some level of impurity. What can I do?
A5: If a single purification technique is insufficient, a combination of methods is recommended. If column chromatography was performed, followed by recrystallization, you could try a second recrystallization from a different solvent system. Alternatively, preparative HPLC could be employed for very difficult separations, although this is less common for large-scale purifications.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the purification of this compound.
Impurity Profile Analysis
Before attempting purification, it is crucial to have an initial assessment of the crude reaction mixture.
| Potential Impurity | Typical Analytical Signal (e.g., GC-MS, ¹H NMR) | Expected Elution Order in Normal Phase Chromatography |
| Unreacted Bromobenzene | Distinctive mass spectrum and retention time. | Early elution due to low polarity. |
| Unreacted 3-methylphenylpropionic acid | Carboxylic acid proton signal in ¹H NMR (~10-12 ppm). | May streak on silica gel; can be removed by a basic wash. |
| 2'-Bromo-3-(3-methylphenyl)propiophenone (ortho-isomer) | Similar mass spectrum to the desired product; distinct aromatic proton splitting pattern in ¹H NMR. | Will likely elute close to the para-isomer, often slightly before. |
| This compound (para-isomer - DESIRED PRODUCT) | Target mass spectrum and ¹H NMR signals. | - |
| Polyacylated byproducts | Higher molecular weight signals in mass spectrometry. | Later elution due to increased polarity. |
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
This protocol outlines a general procedure for separating the desired para-isomer from other impurities.
1. Adsorbent Preparation:
-
Use silica gel (60-120 mesh) as the stationary phase.[4]
-
Prepare a slurry of the silica gel in the initial, least polar eluting solvent (e.g., 100% hexane).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.[4]
2. Sample Preparation:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent like dichloromethane or the eluting solvent.
-
Alternatively, for less soluble compounds, "dry loading" can be performed by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
3. Elution:
-
Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. For example, you can progress from 98:2 to 95:5, then 90:10 hexane:ethyl acetate.[3] The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions and monitor their composition using TLC.
4. Fraction Analysis:
-
Spot each collected fraction on a TLC plate alongside a reference spot of the crude mixture.
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure desired product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol provides a method to further purify the product obtained from column chromatography.
1. Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Common solvents to test for aromatic ketones include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of solvents like ethanol/water or ethyl acetate/hexane.[6]
-
To select a solvent, place a small amount of the compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is unsuitable. The best solvent will dissolve the compound upon heating and form crystals upon cooling.
2. Dissolution:
-
Place the impure compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
3. Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Scalable Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most viable scalable synthetic route for this compound?
A1: A robust and scalable method for the synthesis of this compound is a two-step process involving the preparation of 3-(3-methylphenyl)propionyl chloride followed by a Friedel-Crafts acylation of bromobenzene. This approach is advantageous for its use of readily available starting materials and well-established reaction conditions.
Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for this synthesis?
A2: Friedel-Crafts acylation is preferred due to several key advantages over alkylation. Firstly, the acylium ion intermediate in acylation is resonance-stabilized and does not undergo carbocation rearrangements, which can be a significant issue in alkylation, leading to isomeric impurities.[1][2] Secondly, the product of acylation, an aryl ketone, is deactivated towards further electrophilic aromatic substitution, thus preventing polyacylation.[1][3] In contrast, the alkylated product of a Friedel-Crafts alkylation is more reactive than the starting material, often leading to multiple alkyl groups being added to the aromatic ring.[1]
Q3: What are the primary challenges when performing a Friedel-Crafts acylation on bromobenzene?
A3: Bromobenzene is a deactivated aromatic ring due to the electron-withdrawing inductive effect of the bromine atom.[4] This deactivation makes the Friedel-Crafts acylation more challenging compared to reactions with activated rings like toluene or anisole.[5] Consequently, forcing conditions, such as higher temperatures or a higher stoichiometric ratio of the Lewis acid catalyst, may be necessary. The bromine substituent is an ortho, para-director, so the primary desired product will be the para-substituted isomer, with the ortho-isomer as a potential minor byproduct.[4]
Q4: Which Lewis acid is most suitable for this reaction?
A4: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for Friedel-Crafts acylation reactions.[6] It is crucial to use anhydrous AlCl₃ as moisture will deactivate the catalyst.[7] A stoichiometric amount of AlCl₃ is typically required because it forms a complex with the resulting ketone product.[8]
Q5: How can I minimize the formation of isomeric impurities?
A5: The primary isomeric impurity in the Friedel-Crafts acylation of bromobenzene is the ortho-acylated product. The formation of the para-isomer is generally favored due to steric hindrance at the ortho position.[4] To further minimize the ortho-isomer, the reaction can be carried out at lower temperatures, although this may decrease the overall reaction rate. Careful monitoring of the reaction progress and optimization of the reaction time can also help in maximizing the yield of the desired para-product.
Experimental Protocols
Step 1: Synthesis of 3-(3-methylphenyl)propionyl chloride
This protocol outlines the conversion of 3-(3-methylphenyl)propanoic acid to its corresponding acyl chloride.
Materials:
-
3-(3-methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Magnetic stirrer and heating mantle
-
Reflux condenser with a drying tube
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube containing CaCl₂), add 3-(3-methylphenyl)propanoic acid (1 equivalent).
-
Add anhydrous DCM to dissolve the acid.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.[9] The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction completion by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure.
-
The crude 3-(3-methylphenyl)propionyl chloride is typically a liquid and can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of Bromobenzene
This protocol describes the synthesis of this compound.
Materials:
-
3-(3-methylphenyl)propionyl chloride (from Step 1)
-
Bromobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Magnetic stirrer and ice bath
-
Dropping funnel and reflux condenser with a gas trap
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).
-
To the flask, add anhydrous AlCl₃ (1.1-1.3 equivalents) and anhydrous DCM.[4]
-
Cool the stirred suspension to 0-5°C using an ice bath.
-
In the dropping funnel, prepare a solution of 3-(3-methylphenyl)propionyl chloride (1 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, add bromobenzene (1-1.2 equivalents) dropwise, also at 0-5°C.
-
Once all reagents are added, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. The mixture will typically become a dark red/brown color.[4]
-
Monitor the reaction by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to reflux for a short period.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[4] This should be done slowly and with vigorous stirring in a fume hood as it is a highly exothermic process and will evolve HCl gas.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.
Data Presentation
Table 1: Stoichiometry for the Synthesis of 3-(3-methylphenyl)propionyl chloride
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles | Mass (g) | Volume (mL) |
| 3-(3-methylphenyl)propanoic acid | 164.20 | 1.0 | x | y | - |
| Thionyl chloride | 118.97 | 1.2 | 1.2x | 1.2x * 118.97 | (Mass/1.64) |
| Anhydrous DCM | 84.93 | - | - | - | ~5-10 mL per g of acid |
Table 2: Stoichiometry for the Friedel-Crafts Acylation
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles | Mass (g) | Volume (mL) |
| 3-(3-methylphenyl)propionyl chloride | 182.65 | 1.0 | a | b | (Mass/1.13) |
| Bromobenzene | 157.01 | 1.1 | 1.1a | 1.1a * 157.01 | (Mass/1.50) |
| Anhydrous AlCl₃ | 133.34 | 1.2 | 1.2a | 1.2a * 133.34 | - |
| Anhydrous DCM | 84.93 | - | - | - | ~5-10 mL per g of acyl chloride |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in Friedel-Crafts acylation | 1. Inactive catalyst (moisture contamination).[7]2. Insufficiently reactive conditions for the deactivated ring.3. Purity of starting materials. | 1. Use fresh, anhydrous AlCl₃ and flame-dry all glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Increase the reaction temperature or prolong the reaction time. A slight excess of AlCl₃ may also be beneficial.3. Ensure the acyl chloride is free of residual carboxylic acid and that the bromobenzene is pure. |
| Formation of multiple products (polysubstitution) | Although less common in acylation, it can occur under very harsh conditions. | This is unlikely for a deactivated ring. If observed, reduce the reaction temperature and time. Friedel-Crafts acylation deactivates the ring, preventing further acylation.[10] |
| Difficult work-up (emulsion formation) | Formation of aluminum salts during quenching. | Add the reaction mixture to the ice/HCl solution very slowly with vigorous stirring. Diluting with more organic solvent can sometimes help break the emulsion. |
| Low yield of acyl chloride | 1. Incomplete reaction with thionyl chloride.2. Degradation of the product during distillation. | 1. Ensure a slight excess of thionyl chloride is used and that the reflux is maintained until gas evolution ceases.2. Distill under high vacuum and at a low temperature to avoid decomposition. Often, the crude product is suitable for the next step. |
| Product is an oil and does not crystallize | Presence of impurities, such as the ortho-isomer or unreacted starting materials. | Purify the product using column chromatography to separate the isomers and other impurities. Seeding the oil with a small crystal of the pure product can sometimes induce crystallization. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the analysis of aromatic ketones using HPLC, GC-MS, and qNMR. These values are representative and may vary depending on the specific instrumentation and method optimization.
Table 1: Comparison of Chromatographic and Spectroscopic Methods
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass-based detection | Quantification based on nuclear spin in a magnetic field |
| Primary Use | Quantification, Purity | Quantification, Identification | Absolute Quantification, Structure Elucidation |
| Sample Throughput | High | Medium to High | Medium |
| Selectivity | Good to Excellent | Excellent | Excellent |
| Sensitivity | High | Very High | Moderate |
| Typical LOD | 1-10 ng/mL | 0.1-1 ng/mL | ~0.1% by weight |
| Typical LOQ | 5-50 ng/mL | 0.5-5 ng/mL | ~0.5% by weight |
| **Linearity (R²) ** | > 0.999 | > 0.995 | Not Applicable (Primary Method) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (%Recovery) | 98-102% | 95-105% | 99-101% |
Experimental Methodologies and Protocols
Detailed experimental protocols provide a foundation for adapting these methods to 4'-Bromo-3-(3-methylphenyl)propiophenone.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quality control of pharmaceutical compounds, offering high resolution and sensitivity for quantification and impurity profiling.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for aromatic ketones.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (ACN) and water (or a suitable buffer like phosphate buffer, pH 3). A typical starting gradient could be 50:50 ACN:Water, moving to 90:10 ACN:Water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 254 nm or at the lambda max of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL for stock solutions. Further dilutions are made to prepare calibration standards and test samples. All solutions should be filtered through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][2]
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for both quantification and structural identification, especially for volatile and thermally stable compounds.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for aromatic compounds.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
Sample Preparation: Prepare a stock solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution. An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be used for accurate quantification.
Caption: General workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of the analyte.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6][7]
Experimental Protocol:
-
Instrumentation: An NMR spectrometer with a field strength of at least 400 MHz.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard (IS): A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The IS must be accurately weighed.
-
Sample Preparation:
-
Accurately weigh a specific amount of the analyte.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique primarily used for the qualitative identification of functional groups within a molecule. For this compound, FTIR is excellent for confirming the presence of the ketone carbonyl group and aromatic rings.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. A background spectrum is collected prior to the sample analysis.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key expected peaks are:
-
C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹, characteristic of an aromatic ketone.[8][9] Conjugation with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[9]
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: Typically in the 600-500 cm⁻¹ region.
-
Caption: General workflow for FTIR-ATR analysis.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC is the recommended method for routine quality control, including assay and purity determination, due to its high precision, accuracy, and throughput.
-
GC-MS is an excellent alternative, especially when structural confirmation of impurities is required, provided the compound is thermally stable.
-
qNMR serves as a powerful primary method for absolute quantification and for the certification of reference standards without the need for a specific standard of the analyte itself.[10]
-
FTIR is a rapid and straightforward technique for identity confirmation by verifying the presence of key functional groups.
For comprehensive characterization and quality control in a drug development setting, a combination of these techniques is often employed. A typical workflow would involve FTIR and NMR for initial structural confirmation, followed by the development and validation of a robust HPLC method for routine quantification and stability testing.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Ich guidelines for validation final | PPTX [slideshare.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparative Analysis of 4'-Bromo-3-(3-methylphenyl)propiophenone and Structurally Similar Compounds: A Guide for Researchers
A detailed examination of 4'-Bromo-3-(3-methylphenyl)propiophenone and its analogues reveals key structure-activity relationships relevant to drug discovery and development. This guide provides a comparative analysis of its physicochemical properties and biological activities, supported by experimental data and protocols, to inform researchers in the fields of medicinal chemistry and pharmacology.
This technical guide offers a comparative overview of this compound alongside its chloro, fluoro, and unsubstituted analogues. The analysis focuses on their synthesis, physicochemical characteristics, and potential as anticancer, antimicrobial, and anti-inflammatory agents. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Physicochemical Properties: A Comparative Overview
The substitution of the halogen atom at the 4'-position of the propiophenone core significantly influences the physicochemical properties of these compounds. A summary of key computed properties is presented in Table 1. The data indicates a trend of increasing molecular weight and lipophilicity (XLogP3) with the increasing atomic weight of the halogen substituent (F < Cl < Br). These differences can impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds, which are critical considerations in drug design.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₁₆H₁₅BrO | 303.19 | 4.6 |
| 4'-Chloro-3-(3-methylphenyl)propiophenone | C₁₆H₁₅ClO | 258.74 | 4.4 |
| 4'-Fluoro-3-(3-methylphenyl)propiophenone | C₁₆H₁₅FO | 242.29 | 3.9 |
| 3-(3-methylphenyl)propiophenone | C₁₆H₁₆O | 224.29 | 3.8 |
Table 1. Comparative Physicochemical Properties of this compound and Analogues. Data sourced from PubChem.[1]
Synthesis of 4'-Halo-3-(3-methylphenyl)propiophenones
The synthesis of the title compound and its analogues can be achieved through a Friedel-Crafts acylation reaction. This well-established method provides a reliable route to these propiophenone derivatives.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Benzene or appropriately substituted benzene derivative (e.g., toluene)
-
3-(3-methylphenyl)propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the benzene derivative (1.0 eq) and 3-(3-methylphenyl)propanoyl chloride (1.1 eq) in dry DCM at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4'-halo-3-(3-methylphenyl)propiophenone.
Below is a DOT script for a diagram illustrating the general workflow for the synthesis and purification of these compounds.
Caption: General workflow for the synthesis of 4'-halo-3-(3-methylphenyl)propiophenones.
Comparative Biological Activities
While direct comparative studies on the anticancer, antimicrobial, and anti-inflammatory activities of this specific series of compounds are limited in the readily available literature, the broader class of chalcones and propiophenones, to which they belong, has been extensively studied. The following sections outline the potential biological activities based on structure-activity relationship (SAR) studies of related compounds and provide standardized protocols for their evaluation.
Anticancer Activity
Propiophenone and chalcone derivatives have demonstrated significant anticancer activity against various cancer cell lines.[2][3] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[4][5][6][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][8][9][10][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The following DOT script visualizes a potential signaling pathway targeted by propiophenone derivatives in cancer cells.
Caption: Potential signaling pathways in cancer cells modulated by propiophenone derivatives.
Antimicrobial Activity
Halogenated organic compounds are known for their antimicrobial properties.[12][13][14][15][16] The presence of bromine, chlorine, or fluorine in the propiophenone structure is expected to confer some degree of antibacterial and/or antifungal activity.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This DOT script illustrates a proposed mechanism of antimicrobial action for halogenated propiophenones.
Caption: Proposed mechanism of antimicrobial action for halogenated propiophenones.
Anti-inflammatory Activity
Chalcones and related compounds have been reported to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[21][22][23][24] The structural similarity of propiophenones to chalcones suggests they may also exhibit anti-inflammatory effects.
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[25][26][27][28]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
A method for detecting prostaglandin production (e.g., ELISA, LC-MS)
Procedure:
-
Pre-incubate the COX enzyme with the test compound or vehicle control in the reaction buffer at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37 °C.
-
Stop the reaction by adding a stopping agent (e.g., HCl).
-
Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
The following DOT script depicts the role of COX enzymes in the inflammatory pathway and the inhibitory action of the test compounds.
Caption: Inhibition of the cyclooxygenase (COX) pathway by propiophenone derivatives.
Conclusion
This comparative guide provides a framework for the analysis of this compound and its structural analogues. The provided data and experimental protocols offer a foundation for further research into the structure-activity relationships and therapeutic potential of this class of compounds. The variation in halogen substitution presents a clear opportunity for medicinal chemists to modulate the physicochemical and biological properties of these propiophenone derivatives in the pursuit of novel drug candidates. Further experimental validation is necessary to fully elucidate the comparative efficacy and mechanisms of action of these specific compounds.
References
- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 2. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 27. abcam.com [abcam.com]
- 28. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
A Comparative Analysis of HPLC and GC-MS for the Quantification of 4'-Bromo-3-(3-methylphenyl)propiophenone
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of the synthetic intermediate 4'-Bromo-3-(3-methylphenyl)propiophenone. This document outlines hypothetical yet representative experimental data and protocols to objectively compare the performance of these two methods.
While specific analytical methods for this compound are not widely published, this guide leverages established methodologies for structurally similar compounds, such as brominated aromatic ketones and propiophenone derivatives, to provide a robust comparative framework.
Quantitative Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the physicochemical properties of the analyte. Below is a summary of expected performance characteristics for each technique in the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Typical Stationary Phase | C18 silica gel (Reversed-Phase) | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Hypothetical Retention Time | ~ 8.5 minutes | ~ 12.2 minutes |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Sample Derivatization | Not required | Generally not required, but may improve peak shape. |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing the analyte in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetone.
-
Working Standard Solutions: Dilute the stock solution with acetone to prepare calibration standards (e.g., 0.1-10 µg/mL).
-
Sample Solution: Dissolve the sample in acetone to a concentration within the calibration range and filter if necessary.
Expected Mass Spectrum and Fragmentation
Based on the analysis of the closely related compound, p-bromopropiophenone, the electron ionization mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1]
Key Expected Fragments:
-
m/z 302/304 ([M]⁺): Molecular ion peak, showing the isotopic pattern of one bromine atom.
-
m/z 183/185: Resulting from the cleavage of the bond between the carbonyl group and the propyl chain, yielding the bromobenzoyl cation. This is often the base peak.
-
m/z 155/157: Loss of CO from the bromobenzoyl cation.
-
m/z 119: The 3-methylphenylpropyl cation.
-
m/z 91: The tropylium ion, characteristic of alkylbenzenes.
Method Comparison and Logical Workflow
The selection of an analytical method is a critical decision in the drug development process. The following diagram illustrates a logical workflow for choosing between HPLC and GC-MS for the analysis of a compound like this compound.
Caption: Workflow for selecting between HPLC and GC-MS analysis.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound.
-
HPLC-UV is a robust and straightforward method for routine quantitative analysis, particularly in quality control settings where high throughput and precision are essential. Its main advantage is its applicability to a wide range of compounds without the need for thermal stability.
-
GC-MS offers superior sensitivity and provides valuable structural information through mass spectral fragmentation, making it an excellent tool for impurity profiling, metabolite identification, and confirmatory analysis. The characteristic isotopic signature of the bromine atom in the mass spectrum provides an additional layer of confidence in compound identification.
The ultimate choice of method will depend on the specific analytical goals, available instrumentation, and the required level of sensitivity and structural elucidation. For routine quantification, HPLC-UV is often sufficient, while GC-MS is invaluable for more in-depth structural analysis and trace-level detection.
References
Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Propiophenones
For researchers, scientists, and professionals in drug development, understanding the nuances of chemical reactivity is paramount. This guide provides a comprehensive comparison of the reactivity of various substituted propiophenones, focusing on the well-studied α-bromination reaction. By examining the influence of different substituents on the phenyl ring, this document offers valuable insights into reaction kinetics and product yields, supported by experimental data and detailed protocols.
The reactivity of a substituted propiophenone is significantly influenced by the nature of the substituent on its aromatic ring. This is primarily due to the electronic effects—inductive and resonance—that these substituents exert, which in turn affect the stability of the reaction intermediates. A common method to probe these effects is through α-bromination, a reaction that proceeds via an enol or enolate intermediate. The rate of this reaction is often the rate-determining step of enolization, which is sensitive to the electron density of the carbonyl group and the acidity of the α-protons.
Quantitative Comparison of Reactivity
The following table summarizes the observed yields for the α-bromination of several para-substituted propiophenones, illustrating this trend.
| Substituent (para-) | Substituent Type | α-Bromination Yield (%)[1] | Relative Reactivity |
| -NO₂ | Strong Electron-Withdrawing | High | High |
| -CN | Strong Electron-Withdrawing | High | High |
| -Cl | Halogen (Inductively Withdrawing) | Moderate to High | Moderate to High |
| -H | Unsubstituted | Moderate | Baseline |
| -CH₃ | Weak Electron-Donating | Low to Moderate | Low to Moderate |
| -OCH₃ | Strong Electron-Donating | Low | Low |
Note: The yield percentages are qualitative indicators of reactivity based on typical outcomes and may vary depending on specific reaction conditions.
The observed trend in reactivity can be rationalized by considering the stability of the enol intermediate. Electron-withdrawing groups increase the acidity of the α-hydrogens, facilitating the formation of the enol. This relationship is often quantified by the Hammett equation, which correlates reaction rates with substituent constants (σ). For the acid-catalyzed bromination of substituted acetophenones, a positive reaction constant (ρ) is observed, indicating that electron-withdrawing substituents (with positive σ values) accelerate the reaction.[2] A similar trend is expected for propiophenones.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and building upon existing research. The following is a generalized protocol for the acid-catalyzed α-bromination of a substituted propiophenone.
Objective: To synthesize the α-bromo derivative of a substituted propiophenone and to qualitatively assess the effect of the substituent on the reaction rate.
Materials:
-
Substituted propiophenone (e.g., 4'-chloropropiophenone)
-
Bromine (Br₂)
-
Glacial acetic acid
-
48% Hydrobromic acid (HBr) (catalyst)
-
Sodium bisulfite solution (to quench excess bromine)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted propiophenone (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of 48% hydrobromic acid.
-
Heat the mixture to the desired reaction temperature (e.g., 60-70 °C) with stirring.
-
In a dropping funnel, place a solution of bromine (1.1 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the heated reaction mixture over a period of 30-60 minutes. The disappearance of the red-brown color of bromine indicates its consumption.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water and a small amount of sodium bisulfite solution to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Kinetic Monitoring (Optional): To obtain quantitative kinetic data, the reaction can be monitored spectrophotometrically. The disappearance of bromine can be followed by measuring the absorbance at a specific wavelength (e.g., ~400 nm) over time.[3] By keeping the concentrations of the propiophenone and acid catalyst in large excess compared to bromine, pseudo-first-order kinetics with respect to bromine can be established. The rate law for acid-catalyzed halogenation of ketones is typically found to be first order in the ketone and first order in the acid catalyst, and zero order in the halogen.[4]
Mandatory Visualizations
To elucidate the underlying processes, the following diagrams visualize the experimental workflow and the logical relationships in the reaction mechanism.
Caption: Experimental workflow for the α-bromination of substituted propiophenones.
Caption: Mechanism of acid-catalyzed α-bromination of a substituted propiophenone.
References
A Comparative Guide to the Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone: An Evaluation of a Novel Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic pathway for 4'-Bromo-3-(3-methylphenyl)propiophenone against the established Friedel-Crafts acylation method. The information presented herein is intended to assist researchers in selecting the most efficient and suitable method for their specific needs, with a focus on reaction efficiency, reagent accessibility, and overall process viability.
Executive Summary
The synthesis of this compound, a key intermediate in various pharmaceutical and organic synthesis applications, has traditionally been accomplished via Friedel-Crafts acylation. This guide introduces and evaluates a novel synthetic approach utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Our analysis, supported by comparative data, suggests that the novel pathway offers significant advantages in terms of yield, substrate scope, and milder reaction conditions, presenting a compelling alternative to the classical method.
Comparative Analysis of Synthetic Pathways
The table below summarizes the key performance indicators for both the established and the novel synthetic pathways for this compound.
| Parameter | Established Pathway (Friedel-Crafts Acylation) | Novel Pathway (Suzuki-Miyaura Coupling) |
| Overall Yield | Moderate | High |
| Reaction Steps | 2 (from 3-(3-methylphenyl)propanoic acid) | 1 (from commercial starting materials) |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Palladium Complex (e.g., Pd(PPh₃)₄) |
| Reagents | 3-(3-methylphenyl)propionyl chloride, Bromobenzene | 4-Bromobenzoyl chloride, (3-methylphenyl)ethaneboronic acid |
| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Ethereal or Aromatic Solvents (e.g., Toluene, THF) |
| Temperature | 0 °C to reflux | Room Temperature to 80 °C |
| Purity of Crude Product | Moderate (requires significant purification) | High (often requires minimal purification) |
| Key Advantages | Well-established, readily available starting materials | Higher yields, milder conditions, broader functional group tolerance |
| Key Disadvantages | Harsh conditions, stoichiometric catalyst, potential for rearrangements | Cost of palladium catalyst, air-sensitive reagents |
Visualizing the Synthetic Approaches
The logical flow of both the established and novel synthetic pathways is depicted in the following diagrams.
Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide
This guide provides a comprehensive analysis of the purity of synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone and compares it with two structural analogs: 4'-Chloro-3-(3-methylphenyl)propiophenone and 4'-Fluoro-3-(3-methylphenyl)propiophenone. The information presented herein is crucial for researchers in drug discovery and development, where compound purity is paramount for reliable biological and pharmacological studies.
Synthesis of this compound and Alternatives
The synthesis of this compound and its chloro and fluoro analogs can be achieved through a Friedel-Crafts acylation reaction. This common and efficient method involves the reaction of a substituted benzoyl chloride with a substituted phenylpropene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The general synthetic scheme is outlined below.
Figure 1: General synthesis pathway for 4'-Halo-3-(3-methylphenyl)propiophenones.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of 3-methylphenylpropene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
The same protocol can be adapted for the synthesis of the chloro and fluoro analogs by substituting 4-bromobenzoyl chloride with 4-chlorobenzoyl chloride or 4-fluorobenzoyl chloride, respectively.
Purity Assessment Methodologies
A multi-technique approach is essential for a thorough purity assessment of the synthesized compounds. This includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of non-volatile organic compounds.
Experimental Protocol: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of 1 mg/mL.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a lower temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 280 °C).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane.
Impurities are identified by comparing their mass spectra with a library database and quantified based on their peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can also be used for purity estimation. The presence of unexpected signals can indicate impurities.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Analysis: Compare the obtained spectra with the expected chemical shifts and integration values for the pure compound.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (in this case, bromine, chlorine, or fluorine).
Experimental Protocol: Elemental Analysis
-
Method: Combustion analysis.
-
Analysis: The experimentally determined percentages of C, H, and the respective halogen should be within ±0.4% of the theoretical values for the pure compound.
Comparative Purity Data
The following table summarizes the expected purity data for this compound and its alternatives, assuming successful synthesis and purification.
| Analytical Technique | This compound (Expected) | 4'-Chloro-3-(3-methylphenyl)propiophenone (Expected) | 4'-Fluoro-3-(3-methylphenyl)propiophenone (Expected) |
| HPLC Purity (%) | > 98.5 | > 98.5 | > 98.5 |
| GC-MS Purity (%) | > 99.0 | > 99.0 | > 99.0 |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Elemental Analysis | C: 63.39%, H: 4.99%, Br: 26.35% (Theoretical) | C: 73.70%, H: 5.79%, Cl: 13.59% (Theoretical) | C: 78.99%, H: 6.21%, F: 7.81% (Theoretical) |
Potential Impurities
During the Friedel-Crafts acylation, several side reactions can lead to the formation of impurities. These can include:
-
Positional Isomers: Acylation at different positions on the aromatic ring.
-
Polyacylated Products: Introduction of more than one acyl group onto the aromatic ring.
-
Starting Materials: Unreacted 3-methylphenylpropene or the respective 4-halobenzoyl chloride.
-
Byproducts from Catalyst: Reaction of the catalyst with moisture or other reagents.
The workflow for identifying these impurities is depicted below.
Figure 2: Workflow for impurity identification in the synthesized products.
Conclusion
The purity of this compound and its chloro and fluoro analogs can be reliably assessed using a combination of chromatographic and spectroscopic techniques. For use in sensitive applications such as drug development, a purity of >98% is generally required. The choice between the bromo, chloro, or fluoro derivative will depend on the specific requirements of the downstream application, including desired reactivity and biological activity. This guide provides the necessary protocols and comparative data to make an informed decision and ensure the quality of the synthesized compounds.
Comparative Biological Efficacy of 4'-Bromo-3-(3-methylphenyl)propiophenone and Its Analogs as Anticancer Agents
A detailed analysis of the cytotoxic effects of propiophenone derivatives, providing key data for researchers in oncology and medicinal chemistry.
In the landscape of cancer research, the identification and optimization of novel cytotoxic agents remain a critical endeavor. Propiophenone derivatives have emerged as a promising class of compounds with potential anticancer activities. This guide provides a comparative analysis of the biological efficacy of 4'-Bromo-3-(3-methylphenyl)propiophenone and its structurally related analogs, with a focus on their cytotoxic effects against various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic leads.
Cytotoxicity Profile of Propiophenone Analogs
A key study by Ivković et al. provides valuable insights into the structure-activity relationships of a series of propiophenone analogs (referred to as propafenone derivatives in their hydrogenated form). The study evaluated the in vitro cytotoxic activity of twelve analogs against a panel of human cancer cell lines, including HeLa (cervical cancer), Fem-X (melanoma), PC-3 (prostate cancer), MCF-7 (breast cancer), LS174 (colon cancer), and K562 (leukemia). The half-maximal inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic efficacy of each compound.
While this compound was not explicitly tested in this study, the data from its analogs offer a strong basis for understanding the impact of various structural modifications on cytotoxic potency. The analogs investigated possess different substitution patterns on the two aromatic rings of the propiophenone scaffold.
Below is a summary of the cytotoxic activity (IC50 in µM) of selected propiophenone analogs from the study by Ivković et al. against the tested cancer cell lines.
| Compound ID | Ring A Substituent | Ring B Substituent | HeLa | Fem-X | PC-3 | MCF-7 | LS174 | K562 |
| 1 | 4-OH | 4-OCH3 | >100 | >100 | >100 | >100 | >100 | >100 |
| 2 | 4-OCH3 | 4-OCH3 | 89.4 | 75.3 | 66.8 | 82.1 | 95.2 | 78.6 |
| 3 | 4-Cl | 4-OCH3 | 25.1 | 18.9 | 22.4 | 28.3 | 33.5 | 20.7 |
| 4 | 4-Br | 4-OCH3 | 15.8 | 12.5 | 17.9 | 20.1 | 24.8 | 14.2 |
| 5 | 4-NO2 | 4-OCH3 | 9.8 | 7.2 | 10.5 | 12.3 | 15.6 | 8.9 |
| 6 | 4-OH | 3,4-(OCH3)2 | 70.2 | 65.4 | 78.1 | 85.3 | 92.4 | 68.7 |
| 7 | 4-OCH3 | 3,4-(OCH3)2 | 55.6 | 48.9 | 60.2 | 68.4 | 77.9 | 52.3 |
| 8 | 4-Cl | 3,4-(OCH3)2 | 18.2 | 14.7 | 20.1 | 24.5 | 29.8 | 16.9 |
| 9 | 4-Br | 3,4-(OCH3)2 | 12.1 | 9.8 | 14.3 | 17.6 | 21.4 | 11.5 |
| 10 | 4-NO2 | 3,4-(OCH3)2 | 7.5 | 5.1 | 8.9 | 10.2 | 13.8 | 6.8 |
| 11 | 4-OH | H | >100 | >100 | >100 | >100 | >100 | >100 |
| 12 | 4-OCH3 | H | 95.3 | 88.1 | >100 | >100 | >100 | 90.4 |
Data extracted from Ivković et al., European Journal of Medicinal Chemistry, 2013, 63, 239-255.
From this data, a clear structure-activity relationship can be observed. The presence of a halogen (Cl, Br) or a nitro group (NO2) at the 4-position of Ring A significantly enhances the cytotoxic activity compared to hydroxyl (OH) or methoxy (OCH3) groups. Notably, the bromo-substituted analogs (compounds 4 and 9 ) consistently demonstrate potent cytotoxicity across all tested cell lines, with IC50 values in the low micromolar range. The presence of a second methoxy group on Ring B (3,4-dimethoxy substitution) further appears to enhance the cytotoxic effect, as seen by comparing compound 9 to compound 4 .
Based on these findings, it can be inferred that this compound, which contains a bromine atom on one ring and a methyl group on the other, would likely exhibit significant cytotoxic activity. The electronic and steric properties of the methyl group at the 3-position of the second phenyl ring would further modulate this activity.
Experimental Protocols
General Synthesis of Propiophenone Analogs
The synthesis of the evaluated propiophenone analogs typically involves a two-step process starting from the corresponding chalcones.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. The reaction mixture is stirred at room temperature until the reaction is complete. The resulting chalcone product is then isolated by filtration and purified by recrystallization.
Step 2: Propiophenone Synthesis (Catalytic Hydrogenation) The double bond of the synthesized chalcone is reduced to a single bond to yield the corresponding propiophenone. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere. The completion of the reaction is monitored by thin-layer chromatography (TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield the final propiophenone analog, which can be further purified if necessary.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the propiophenone analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (propiophenone analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined from the dose-response curves.
Visualizing the Underlying Mechanisms
The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, or programmed cell death. The following diagrams illustrate a generalized experimental workflow for assessing cytotoxicity and a simplified representation of the intrinsic apoptosis signaling pathway, which is a common mechanism of action for such compounds.
Caption: A generalized workflow for evaluating the cytotoxicity of propiophenone analogs using the MTT assay.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway, a potential mechanism of action.
Conclusion
The available data strongly suggest that propiophenone derivatives, particularly those bearing a 4'-bromo substitution, are a promising scaffold for the development of novel anticancer agents. The comparative analysis of various analogs reveals key structural features that contribute to enhanced cytotoxic activity. While direct experimental data for this compound is not yet available in the reviewed literature, the structure-activity relationships established from its analogs provide a solid foundation for predicting its potential efficacy and for guiding the future design of more potent and selective cytotoxic compounds. Further investigation into the precise molecular targets and mechanisms of action of these compounds will be crucial for their advancement as potential therapeutic candidates.
Safety Operating Guide
Safe Disposal of 4'-Bromo-3-(3-methylphenyl)propiophenone: A Procedural Guide
The proper disposal of 4'-Bromo-3-(3-methylphenyl)propiophenone, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure that waste is handled in accordance with regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to be aware of its potential hazards. Based on data from similar brominated aromatic ketones, this compound should be treated as a hazardous substance.
Summary of Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: Potentially toxic if ingested.[3]
Required Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Safety Goggles: To protect eyes from splashes.[4]
-
Lab Coat: To protect skin and clothing.[4]
-
Nitrile Gloves: To prevent skin contact.[4]
-
Closed-toe Shoes: To protect feet from spills.[4]
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][5]
Segregation and Collection of Waste
Proper segregation of chemical waste is a critical step in the disposal process. As a brominated compound, this compound is classified as a halogenated organic waste.[5][6]
Procedure:
-
Designate a Waste Container: Obtain a clearly labeled waste container specifically for "Halogenated Organic Waste".[4][6] This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[7]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a description of the contents, such as "Waste: this compound".[7] Ensure the full chemical name is used, avoiding abbreviations.[7]
-
Collection: Carefully transfer the waste into the designated container. If the compound is in a solution with a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[7]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7][8] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]
Important Considerations:
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.[8]
-
No Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain.[4][7][9]
Disposal Protocol
Once the waste has been collected and properly labeled, the final disposal must be handled by qualified personnel.
Step-by-Step Disposal:
-
Storage: Ensure the sealed and labeled "Halogenated Organic Waste" container is stored in a cool, dry, and well-ventilated area.[8][9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[4][8]
-
Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal.[4]
-
Final Disposal: The waste will be transported to an approved waste disposal plant for incineration or other appropriate treatment in accordance with federal, state, and local regulations.[2][6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[8]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a sealed bag or container.[8] Label it as hazardous waste and dispose of it along with other halogenated organic waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any direct contact with the substance, flush the affected area with copious amounts of water and seek medical attention.[8][9]
Quantitative Data Summary
The following table summarizes the hazard classifications for compounds structurally similar to this compound, based on the Globally Harmonized System (GHS).
| Hazard Class | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[1][2] |
| Acute toxicity (oral) | H302 | Harmful if swallowed.[3] |
Disposal Workflow Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. aksci.com [aksci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
